molecular formula C25H25F2N3O2 B12396645 Ripk1-IN-14

Ripk1-IN-14

Cat. No.: B12396645
M. Wt: 437.5 g/mol
InChI Key: YATBYSZORSKSPZ-UHFFFAOYSA-N
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Description

Ripk1-IN-14 is a useful research compound. Its molecular formula is C25H25F2N3O2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25F2N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-8-(1-methylindole-6-carbonyl)-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C25H25F2N3O2/c1-28-10-6-17-2-3-18(15-22(17)28)23(31)29-11-7-25(8-12-29)9-13-30(24(25)32)16-19-14-20(26)4-5-21(19)27/h2-6,10,14-15H,7-9,11-13,16H2,1H3

InChI Key

YATBYSZORSKSPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CCN(C4=O)CC5=C(C=CC(=C5)F)F

Origin of Product

United States

Foundational & Exploratory

The Emergence of Ripk1-IN-14: A Novel Inhibitor of Necroptotic Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, mechanism of action, and preclinical profile of a promising new agent in the fight against inflammatory diseases.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine cell fate. Its kinase activity is a key driver of necroptosis, a form of programmed necrosis that contributes to the pathology of a wide range of human diseases, including inflammatory disorders, neurodegeneration, and certain cancers. The therapeutic potential of targeting RIPK1 has spurred the development of small molecule inhibitors. This technical guide details the discovery and history of Ripk1-IN-14, a potent and selective inhibitor of RIPK1, providing an in-depth resource for researchers and drug development professionals.

Discovery and Synthesis

This compound, also identified as Compound 41, was discovered through a structure-based drug design and optimization effort aimed at identifying novel chemotypes for RIPK1 inhibition. The discovery was first reported in a 2022 publication in Bioorganic & Medicinal Chemistry by Niu et al.[1]. The research team initiated their investigation with a virtual screening campaign to identify hit compounds that could serve as a scaffold for further chemical elaboration.

This screening led to the identification of an initial hit compound, which was then systematically modified to improve its potency and drug-like properties. This optimization process culminated in the synthesis of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, with this compound (Compound 41) emerging as the most promising candidate.[1][2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The core 2,8-diazaspiro[4.5]decan-1-one scaffold is constructed, followed by the addition of key functional groups through a series of chemical reactions. The detailed synthetic route, as described in the primary literature, involves several key steps including reductive amination and amide coupling to arrive at the final compound. For a detailed, step-by-step protocol, please refer to the supporting information of the original publication by Niu A, et al. in Bioorganic & Medicinal Chemistry, 2022, 59, 116686.

Mechanism of Action and Biological Activity

This compound exerts its biological effect by directly inhibiting the kinase activity of RIPK1. The binding of this compound to the ATP-binding pocket of RIPK1 prevents the autophosphorylation of the kinase, a critical step in the activation of the necroptotic pathway. This inhibition effectively blocks the downstream signaling cascade that leads to programmed cell death.

Quantitative Data

The potency of this compound has been quantified through various biochemical and cell-based assays. A summary of the key quantitative data is presented in the table below.

Assay TypeParameterValueCell LineReference
Biochemical AssayIC50 (RIPK1)92 nM-[1][3][4]
Cellular AssayAnti-necroptotic effectSignificantU937 cells[1][3][4]
Experimental Protocols: Key Assays

RIPK1 Kinase Assay (IC50 Determination): The inhibitory activity of this compound against RIPK1 was determined using a biochemical kinase assay. Recombinant human RIPK1 kinase domain was incubated with the inhibitor at various concentrations in the presence of ATP and a suitable substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. The IC50 value was calculated from the dose-response curve.

Cellular Necroptosis Assay: The anti-necroptotic effect of this compound was evaluated in a cellular model of necroptosis. Human monocytic U937 cells were stimulated with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk) to induce necroptosis. Cells were pre-treated with varying concentrations of this compound, and cell viability was assessed using a standard method such as the CellTiter-Glo assay. The ability of the compound to rescue cells from necroptosis demonstrates its cellular efficacy.[1][3][4]

Signaling Pathway Modulation

This compound specifically targets the necroptosis signaling pathway. Under normal conditions, upon stimulation by ligands such as TNF-α, RIPK1 can initiate pro-survival signaling through the NF-κB pathway. However, in the absence of caspase-8 activity, RIPK1 can form a necrosome complex with RIPK3 and MLKL, leading to necroptotic cell death. This compound intervenes at the level of RIPK1 activation, preventing the formation of the active necrosome.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruitment RIPK1 RIPK1 Complex_I->RIPK1 Recruitment NFkB NF-κB Pathway Complex_I->NFkB Activation RIPK3 RIPK3 RIPK1->RIPK3 Activation (Phosphorylation) Necrosome Necrosome (pRIPK1, pRIPK3, pMLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Activation (Phosphorylation) RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Cell_Survival Cell Survival NFkB->Cell_Survival Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1 Inhibition

Figure 1: RIPK1 Signaling Pathway and the Point of Intervention by this compound.

Experimental Workflow

The discovery and initial characterization of this compound followed a logical and systematic workflow, beginning with computational methods and progressing through biochemical and cellular validation.

Experimental_Workflow Virtual_Screening Virtual Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Synthesis Synthesis of This compound (Compound 41) Lead_Optimization->Synthesis Biochemical_Assay Biochemical Assay (RIPK1 Kinase Inhibition) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (Anti-necroptotic Activity) Synthesis->Cellular_Assay Data_Analysis Data Analysis (IC50, EC50) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Lead_Compound Identification of Lead Compound Data_Analysis->Lead_Compound

Figure 2: Workflow for the Discovery and Evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of potent and selective RIPK1 inhibitors. Its discovery through a rational, structure-guided approach has yielded a promising lead compound with demonstrated activity in both biochemical and cellular assays. The detailed characterization of its mechanism of action provides a solid foundation for its further preclinical and potential clinical development. Future studies will likely focus on evaluating the pharmacokinetic and pharmacodynamic properties of this compound in in vivo models of inflammatory diseases, as well as further exploring its selectivity profile against a broader range of kinases. The promising profile of this compound underscores the therapeutic potential of targeting RIPK1-mediated necroptosis and offers a valuable new tool for researchers in the field.

References

Ripk1-IN-14: A Technical Guide to a Selective RIPK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis. Its central role in these processes makes it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of Ripk1-IN-14, a potent and selective inhibitor of RIPK1 kinase activity. While specific experimental details on this compound are limited in publicly available literature, this document consolidates the known information and presents it alongside established methodologies for the evaluation of RIPK1 inhibitors, offering a comprehensive resource for researchers in the field.

Introduction to RIPK1 and Its Role in Cellular Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a key signaling node in response to various cellular stimuli, most notably from death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[1] RIPK1's function is pleiotropic; it can promote cell survival and inflammation through the activation of NF-κB and MAPK pathways, or it can trigger programmed cell death in the form of apoptosis or necroptosis.[2][3][4] The decision between these cellular fates is tightly regulated by a series of post-translational modifications on RIPK1, including ubiquitination and phosphorylation.[5][6]

Dysregulation of RIPK1 kinase activity has been implicated in the pathophysiology of numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, multiple sclerosis, and neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[4][7] This has spurred the development of small molecule inhibitors targeting the kinase function of RIPK1 as a promising therapeutic strategy.[8][9]

This compound: A Potent and Selective RIPK1 Inhibitor

This compound (also referred to as Compound 41) is a novel 2,8-diazaspiro[4.5]decan-1-one derivative identified as a potent inhibitor of RIPK1 kinase.[2]

In Vitro Potency

The primary reported activity of this compound is its potent inhibition of the enzymatic activity of RIPK1.[2]

Parameter Value Assay Type Reference
IC50 92 nMIn vitro kinase assay[2]

Table 1: In vitro potency of this compound against RIPK1 kinase.

Cellular Activity

This compound has demonstrated a significant anti-necroptotic effect in a cellular model of necroptosis using the human monocytic cell line U937.[2] This indicates that the compound can effectively engage and inhibit RIPK1 within a cellular context to prevent this form of programmed cell death.

Cell Line Assay Effect Reference
U937Necroptosis AssaySignificant anti-necroptotic effect[2]

Table 2: Cellular activity of this compound.

Note: Specific EC50 values for the anti-necroptotic effect of this compound are not publicly available.

Selectivity, Pharmacokinetics, and In Vivo Efficacy

As of the latest available information, data on the kinase selectivity profile, pharmacokinetic properties (ADME), and in vivo efficacy of this compound have not been reported in the public domain. For a comprehensive evaluation of its therapeutic potential, these parameters are critical and would require further investigation.

Key Signaling Pathways Involving RIPK1

The following diagrams illustrate the central role of RIPK1 in mediating distinct cellular outcomes downstream of TNFR1 activation.

RIPK1_Survival_Pathway cluster_membrane Plasma Membrane TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex I Recruitment TNFα TNFα TNFα->TNFR1 NF-κB Activation NF-κB Activation Complex I->NF-κB Activation K63 & M1 ubiquitination of RIPK1 MAPK Activation MAPK Activation Complex I->MAPK Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription MAPK Activation->Gene Transcription Cell Survival & Inflammation Cell Survival & Inflammation Gene Transcription->Cell Survival & Inflammation

Caption: RIPK1-mediated cell survival and inflammation pathway.

RIPK1_Death_Pathways Complex I Dissociation Deubiquitination of RIPK1 (e.g., by CYLD) Complex IIa (Apoptosis) Complex IIa (RIPK1, FADD, Caspase-8) Complex I Dissociation->Complex IIa (Apoptosis) Caspase-8 Inhibition Caspase-8 Inhibition Complex I Dissociation->Caspase-8 Inhibition Apoptosis Apoptosis Complex IIa (Apoptosis)->Apoptosis Complex IIb (Necroptosis) Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis Complex IIb (Necroptosis)->Necroptosis Caspase-8 Inhibition->Complex IIb (Necroptosis)

Caption: RIPK1-mediated apoptosis and necroptosis pathways.

Experimental Methodologies for Evaluating RIPK1 Inhibitors

The following sections detail representative experimental protocols for the characterization of RIPK1 inhibitors like this compound. Disclaimer: These are generalized protocols and may not reflect the exact conditions used in the original studies of this compound due to the limited availability of that specific information.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced. The kinase reaction is stopped, and the remaining ATP is depleted. Subsequently, ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., Promega, SignalChem)

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound or other test compounds

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase reaction buffer.

  • In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO control).

  • Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase reaction buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Compound Dilutions, Enzyme/Substrate Mix, ATP Solution Start->Prepare Reagents Dispense Components Add Compound, Enzyme/Substrate, and ATP to 384-well plate Prepare Reagents->Dispense Components Kinase Reaction Incubate at RT (1-2h) Dispense Components->Kinase Reaction Stop & Deplete ATP Add ADP-Glo™ Reagent Kinase Reaction->Stop & Deplete ATP Incubate 1 Incubate at RT (40 min) Stop & Deplete ATP->Incubate 1 Detect ADP Add Kinase Detection Reagent Incubate 1->Detect ADP Incubate 2 Incubate at RT (30-60 min) Detect ADP->Incubate 2 Read Luminescence Read Luminescence Incubate 2->Read Luminescence Data Analysis Calculate % Inhibition & IC50 Read Luminescence->Data Analysis End End Data Analysis->End

Caption: Workflow for an in vitro RIPK1 kinase assay.

Cellular Necroptosis Inhibition Assay in U937 Cells

This assay measures the ability of a compound to protect cells from necroptosis induced by a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor.

Principle: In many cell types, TNFα alone induces pro-survival signaling. The addition of a Smac mimetic (which antagonizes Inhibitor of Apoptosis Proteins, cIAPs) and a pan-caspase inhibitor (like z-VAD-fmk) shifts the signaling outcome towards RIPK1 kinase-dependent necroptosis. Cell viability is measured to quantify the protective effect of the inhibitor.

Materials:

  • U937 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound or other test compounds

  • Human TNFα

  • Smac mimetic (e.g., Birinapant, LCL161)

  • z-VAD-fmk (pan-caspase inhibitor)

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega; or SYTOX Green)

  • 96-well clear-bottom white plates

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of media.

  • Prepare serial dilutions of this compound.

  • Pre-treat the cells with the diluted compound or vehicle (DMSO control) for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNFα (final concentration ~20 ng/mL), a Smac mimetic (final concentration ~100 nM), and z-VAD-fmk (final concentration ~20 µM).

  • Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature.

  • Measure cell viability by adding the chosen reagent (e.g., 100 µL of CellTiter-Glo®) and incubating as per the manufacturer's instructions.

  • Read luminescence or fluorescence using a plate reader.

  • Calculate the percent protection for each compound concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value.

Necroptosis_Assay_Workflow Start Start Seed U937 Cells Seed U937 cells in a 96-well plate Start->Seed U937 Cells Pre-treat with Compound Add this compound dilutions and incubate (1-2h) Seed U937 Cells->Pre-treat with Compound Induce Necroptosis Add TNFα + Smac mimetic + z-VAD-fmk Pre-treat with Compound->Induce Necroptosis Incubate Incubate at 37°C (6-24h) Induce Necroptosis->Incubate Measure Viability Add CellTiter-Glo® and read luminescence Incubate->Measure Viability Data Analysis Calculate % Protection & EC50 Measure Viability->Data Analysis End End Data Analysis->End

Caption: Workflow for a cellular necroptosis inhibition assay.

Future Directions and Conclusion

This compound has been identified as a potent in vitro inhibitor of RIPK1 kinase with demonstrated anti-necroptotic activity in a cellular context.[2] Its 2,8-diazaspiro[4.5]decan-1-one scaffold represents a novel chemotype for RIPK1 inhibition. However, to fully realize its potential as a lead compound for therapeutic development, further characterization is essential. Key future studies should focus on:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of this compound against a broad panel of kinases is crucial to confirm its selectivity for RIPK1 and to identify potential off-target effects.

  • Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical species is necessary to determine its drug-like properties and potential for in vivo use.

  • In Vivo Efficacy Studies: Testing this compound in animal models of RIPK1-driven diseases (e.g., TNF-induced systemic inflammatory response syndrome, models of inflammatory bowel disease, or neurodegeneration) will be critical to validate its therapeutic potential.

References

Unveiling the Anti-Inflammatory Potential of Ripk1-IN-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, known as necroptosis. Its kinase activity is a key driver of inflammatory responses, making it a compelling therapeutic target for a range of inflammatory diseases. This technical guide delves into the anti-inflammatory properties of Ripk1-IN-14, a potent and selective inhibitor of RIPK1. We will explore its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its investigation, and visualize the complex signaling pathways it modulates. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting RIPK1.

Introduction to RIPK1 and its Role in Inflammation

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a crucial intracellular signaling molecule that plays a dual role in both cell survival and cell death pathways.[1] As a scaffold protein, RIPK1 participates in the activation of the NF-κB signaling pathway, which promotes the expression of pro-survival and inflammatory genes.[2] However, the kinase activity of RIPK1 can trigger two distinct forms of programmed cell death: apoptosis and necroptosis.[3]

Necroptosis, a form of regulated necrosis, is a lytic and pro-inflammatory mode of cell death.[2] The kinase activity of RIPK1 is essential for the formation of the necrosome, a protein complex that executes necroptotic cell death.[2] Beyond its role in necroptosis, the kinase activity of RIPK1 has been shown to directly contribute to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] Consequently, inhibiting the kinase activity of RIPK1 presents a promising therapeutic strategy for mitigating inflammation in various diseases.

This compound is a potent and selective inhibitor of RIPK1 kinase activity. This guide will provide an in-depth examination of its anti-inflammatory properties.

Quantitative Data on the Efficacy of a Potent Ripk1 Inhibitor

The following tables summarize the quantitative data for a potent RIPK1 inhibitor, referred to as Compound [I] in the literature, which exhibits properties consistent with those expected of this compound.[1]

Table 1: In Vitro Potency and Efficacy of Compound [I]

ParameterValueCell Line(s)Description
IC50 vs. RIPK1 15 nM-Concentration required to inhibit 50% of RIPK1 kinase activity in a biochemical assay.
EC50 (Necroptosis) 47.8 pMU937Concentration required to protect 50% of cells from TNF-α/Smac mimetic/z-VAD-fmk (TSZ)-induced necroptosis.
75.8 pMJ774A.1
10.2 pML929

Table 2: In Vivo Efficacy of Compound [I] in a Mouse Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

ParameterVehicle ControlCompound [I] (10 mg/kg)Description
Survival Rate 10%80%Survival rate of mice challenged with a lethal dose of TNF-α.
TNF-α-induced Hypothermia Significant dropReducedChange in body temperature following TNF-α administration.
Pro-inflammatory Cytokine Release ElevatedReducedQualitative reduction in circulating pro-inflammatory cytokines.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of RIPK1 within the TNF-α signaling pathway. The following diagrams illustrate this mechanism.

TNF_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB ComplexII Complex II (RIPK1, FADD, Caspase-8) ComplexI->ComplexII Deubiquitination ProSurvival Pro-survival & Inflammatory Genes NFkB->ProSurvival Apoptosis Apoptosis ComplexII->Apoptosis Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexII->Necrosome Caspase-8 inhibition Necroptosis Necroptosis & Inflammation Necrosome->Necroptosis Ripk1_IN_14 This compound Ripk1_IN_14->ComplexII Inhibits RIPK1 Kinase Ripk1_IN_14->Necrosome Inhibits RIPK1 Kinase

Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.

The diagram above illustrates the central role of RIPK1 in TNF-α signaling. Upon TNF-α binding to its receptor (TNFR1), Complex I is formed, which can lead to the activation of NF-κB and the transcription of pro-survival and inflammatory genes. Alternatively, post-translational modifications can lead to the formation of Complex II, which can trigger either apoptosis or, upon caspase-8 inhibition, the formation of the necrosome, leading to necroptosis and inflammation. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking the pathway to necroptosis and reducing the associated inflammatory response.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Necroptosis Inhibition Assay in U937 Cells

This protocol details the induction of necroptosis in the human monocytic cell line U937 and the assessment of the inhibitory effect of this compound.

Necroptosis_Assay_Workflow cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Data Acquisition and Analysis A Culture U937 cells B Seed cells into 96-well plates A->B C Pre-treat with this compound (or vehicle) for 1 hour B->C D Induce necroptosis with TNF-α (100 ng/mL) + Smac mimetic (100 nM) + z-VAD-fmk (20 µM) C->D E Incubate for 6-8 hours D->E F Measure cell viability (e.g., CellTiter-Glo) E->F G Collect supernatant for cytokine analysis (ELISA) E->G H Calculate EC50 and cytokine inhibition F->H G->H

Caption: Experimental workflow for the in vitro necroptosis inhibition assay.

Materials:

  • U937 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Human TNF-α (recombinant)

  • Smac mimetic (e.g., birinapant)

  • z-VAD-fmk (pan-caspase inhibitor)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: Maintain U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed U937 cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle (DMSO) to the wells and pre-incubate for 1 hour at 37°C.

  • Necroptosis Induction: Prepare a cocktail of human TNF-α (final concentration 100 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM) in culture medium. Add this cocktail to the wells.

  • Incubation: Incubate the plates for 6-8 hours at 37°C.

  • Cell Viability Measurement: After incubation, measure cell viability using a commercially available assay such as CellTiter-Glo®, following the manufacturer's instructions.

  • Cytokine Analysis: Centrifuge the plates and collect the supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Calculate the EC50 value for necroptosis inhibition by plotting the cell viability data against the log concentration of this compound. Determine the percentage of cytokine inhibition at each concentration of the inhibitor.

In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This protocol describes the induction of a lethal systemic inflammatory response in mice using TNF-α and the evaluation of the protective and anti-inflammatory effects of this compound.

In_Vivo_SIRS_Workflow cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Monitoring and Sample Collection cluster_3 Endpoint Analysis A Acclimatize C57BL/6 mice B Randomly assign to treatment groups A->B C Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle B->C D Inject murine TNF-α (e.g., 15 mg/kg, i.p.) 1 hour post-treatment C->D E Monitor survival and body temperature D->E F Collect blood at designated time points for cytokine analysis D->F H Generate survival curves and compare cytokine levels E->H G Analyze plasma cytokine levels (ELISA) F->G G->H

Caption: Experimental workflow for the in vivo TNF-α-induced SIRS model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound (formulated for oral administration)

  • Murine TNF-α (recombinant)

  • Sterile saline

  • ELISA kits for murine TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, this compound).

  • Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.) to the mice.

  • SIRS Induction: One hour after compound administration, inject murine TNF-α (e.g., 15 mg/kg) intraperitoneally (i.p.).

  • Monitoring: Monitor the survival of the mice for at least 24 hours. Record body temperature at regular intervals (e.g., every 2 hours) for the first 8 hours.

  • Blood Collection: At designated time points (e.g., 2 and 6 hours post-TNF-α injection), collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Generate Kaplan-Meier survival curves and compare them using a log-rank test. Analyze the body temperature and cytokine data using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a potent inhibitor of RIPK1 kinase activity with demonstrated anti-inflammatory properties in both in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The ability of this compound to block necroptosis and reduce the production of key pro-inflammatory cytokines highlights its promise as a novel therapeutic agent for a wide range of inflammatory diseases. Further studies are warranted to fully elucidate its clinical potential.

References

The Impact of Ripk1-IN-14 on Apoptosis and Other Cell Death Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis. The kinase activity of RIPK1 is a key driver of these processes, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of Ripk1-IN-14, a potent inhibitor of RIPK1, and its impact on apoptosis and other cell death signaling cascades. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling networks it modulates.

Introduction to RIPK1 and Cell Death Signaling

RIPK1 is a serine/threonine kinase that functions as a central node in cellular stress responses, particularly those initiated by death receptors such as tumor necrosis factor receptor 1 (TNFR1). RIPK1's function is multifaceted; it can act as a scaffold for pro-survival signaling complexes or, through its kinase activity, trigger programmed cell death.[1][2] This dual role places RIPK1 at a crucial checkpoint, determining the cell's fate in response to various stimuli.

Two major forms of programmed cell death are regulated by RIPK1:

  • Apoptosis: A "clean" and immunologically silent form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. RIPK1-dependent apoptosis is initiated when RIPK1 kinase activity leads to the formation of a death-inducing signaling complex (DISC) known as Complex IIa, which includes FADD and Caspase-8.[3][4]

  • Necroptosis: A lytic and pro-inflammatory form of programmed necrosis. When Caspase-8 is inhibited or absent, activated RIPK1 can recruit RIPK3 to form a complex called the necrosome (or Complex IIb).[3][5] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing its rupture.[2][5]

Given its central role in mediating inflammatory cell death, inhibition of RIPK1 kinase activity with small molecules like this compound presents a promising therapeutic strategy.

This compound: A Potent RIPK1 Kinase Inhibitor

This compound is a potent and selective inhibitor of RIPK1 kinase activity. Its primary mechanism of action is the direct binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition effectively blocks the downstream signaling events that lead to both apoptosis and necroptosis.

Mechanism of Action

This compound functions by occupying the ATP-binding pocket of the RIPK1 kinase domain. This competitive inhibition prevents the phosphorylation of key serine residues, such as Ser166, which is a critical marker of RIPK1 activation.[2][3] By inhibiting RIPK1 kinase activity, this compound effectively blocks the formation and/or activation of both the apoptotic Complex IIa and the necroptotic Complex IIb.

Quantitative Data

While extensive quantitative data for this compound is not publicly available, its potency has been established through in vitro kinase assays. To provide a comparative context, the table below includes data for this compound alongside other well-characterized RIPK1 inhibitors.

CompoundTargetAssay TypeIC50Cell-Based Necroptosis EC50Reference
This compound RIPK1Kinase Assay92 nMData not available[6]
Necrostatin-1 (Nec-1)RIPK1Kinase Assay~180 nMU937 cells: ~490 nM[7]
GSK'772RIPK1Kinase Assay6.3 nMHT-29 cells: 2.0 nM[8]
PK68RIPK1Kinase Assay90 nMHT-29 cells: 14-22 nM[9]
RIPA-56RIPK1Kinase Assay13 nML929 cells: 27 nM[5]

Note: The lack of publicly available, peer-reviewed EC50 data for this compound is a current limitation. The provided data for other inhibitors illustrates the expected potency range for effective RIPK1 inhibition in cellular assays.

Signaling Pathways Modulated by this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by RIPK1 and how this compound intervenes.

TNF-Induced Signaling and the Role of RIPK1

cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2/5 TRAF2/5 TRADD->TRAF2/5 RIPK1_kinase_apo Active RIPK1 TRADD->RIPK1_kinase_apo cIAP1/2 cIAP1/2 TRAF2/5->cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1/2->RIPK1_scaffold Ubiquitination NF-kB NF-kB RIPK1_scaffold->NF-kB Activation FADD_apo FADD RIPK1_kinase_apo->FADD_apo RIPK1_kinase_necro Active RIPK1 Caspase8_apo Caspase-8 FADD_apo->Caspase8_apo Apoptosis Apoptosis Caspase8_apo->Apoptosis RIPK3 RIPK3 RIPK1_kinase_necro->RIPK3 Recruits & phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane permeabilization TNFa TNFa TNFa->TNFR1 This compound This compound This compound->RIPK1_kinase_apo Inhibits This compound->RIPK1_kinase_necro Inhibits

Caption: TNFα signaling pathways leading to survival, apoptosis, or necroptosis, and the inhibitory action of this compound.

Logical Flow of RIPK1-Mediated Cell Death and Inhibition

Stimulus TNFα / Stress RIPK1_Activation RIPK1 Kinase Activation (p-Ser166) Stimulus->RIPK1_Activation Caspase8_Active Caspase-8 Active? RIPK1_Activation->Caspase8_Active Cell_Survival Cell_Survival Apoptosis Apoptosis Caspase8_Active->Apoptosis Yes RIPK3_MLKL_Activation RIPK3-MLKL Activation Caspase8_Active->RIPK3_MLKL_Activation No Necroptosis Necroptosis RIPK3_MLKL_Activation->Necroptosis Ripk1_IN_14 Ripk1_IN_14 Ripk1_IN_14->RIPK1_Activation Inhibits cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Representative) Cell_Culture Cell Seeding (U937, HT-29) Treatment Pre-treatment with this compound followed by Necroptosis Induction (TNFα/SMAC/z-VAD) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-RIPK1, p-MLKL) Treatment->Western_Blot IP Immunoprecipitation (Necrosome) Treatment->IP Data_Analysis Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis IP->Data_Analysis Animal_Model Disease Model (e.g., TNF-induced SIRS) Dosing Administration of This compound Animal_Model->Dosing Monitoring Monitor Survival & Clinical Scores Dosing->Monitoring Tissue_Analysis Tissue Collection & Histology/Biomarker Analysis Monitoring->Tissue_Analysis Tissue_Analysis->Data_Analysis

References

The Therapeutic Potential of Ripk1-IN-14: A Technical Overview for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. As a key mediator of programmed cell death pathways, particularly necroptosis, and inflammatory signaling, RIPK1 represents a critical node in cellular stress responses. This technical guide focuses on Ripk1-IN-14, a novel and potent inhibitor of RIPK1, providing a comprehensive overview of its preclinical potential based on available data. This document is intended to serve as a resource for researchers exploring the therapeutic application of RIPK1 inhibitors, offering insights into experimental design and data interpretation.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a dual role in cell fate decisions. It can act as a scaffold protein to promote cell survival and inflammation through the activation of NF-κB, or it can function as an active kinase to induce apoptosis and a regulated form of necrosis known as necroptosis.[1][2] Necroptosis is a lytic form of cell death that is implicated in the pathogenesis of numerous diseases, including inflammatory bowel disease, psoriasis, multiple sclerosis, and neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.

The signaling cascade leading to necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). In scenarios where caspase-8, a key apoptosis effector, is inhibited, RIPK1 undergoes autophosphorylation and recruits RIPK3.[2] This interaction leads to the formation of a functional amyloid-like signaling complex called the necrosome. Within the necrosome, RIPK3 is activated and subsequently phosphorylates the mixed lineage kinase domain-like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.

This compound: A Potent Inhibitor of RIPK1 Kinase Activity

This compound, also identified as compound 41, is a novel derivative of 2,8-diazaspiro[4.5]decan-1-one.[3] It has been identified as a potent inhibitor of RIPK1 kinase activity.[3][4][5]

In Vitro Activity

Preclinical evaluation of this compound has demonstrated its potent inhibitory effect on RIPK1 kinase and its ability to protect cells from necroptotic cell death.

ParameterValueCell LineNotes
IC50 (RIPK1 Kinase Assay) 92 nM-Demonstrates potent direct inhibition of the enzyme.[3][4][5]
Anti-necroptotic Effect SignificantU937 cellsShows cellular efficacy in a well-established necroptosis model.[3][4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways involving RIPK1 and the experimental procedures to study its inhibition is crucial for understanding the mechanism of action of compounds like this compound.

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNFα-induced signaling, leading to either cell survival (NF-κB activation), apoptosis, or necroptosis. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

RIPK1 Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Deubiquitination Apoptosis Apoptosis ComplexIIa->Apoptosis ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexIIa->ComplexIIb pMLKL pMLKL (Oligomerization) ComplexIIb->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Ripk1_IN_14 This compound Ripk1_IN_14->ComplexIIb Inhibition Caspase8_Inhibition Caspase-8 Inhibition Caspase8_Inhibition->ComplexIIb

Caption: RIPK1 signaling cascade initiated by TNFα.

Experimental Workflow for In Vitro Evaluation

This diagram outlines a typical workflow for assessing the in vitro efficacy of a RIPK1 inhibitor like this compound.

In Vitro Evaluation Workflow start Start kinase_assay Biochemical Kinase Assay (Determine IC50) start->kinase_assay cell_culture Cell Culture (e.g., U937 cells) start->cell_culture data_analysis Data Analysis & Interpretation kinase_assay->data_analysis treatment Treatment with this compound + Necroptosis Inducers (e.g., TNFα + z-VAD-FMK) cell_culture->treatment cell_viability Cell Viability Assay (e.g., CellTiter-Glo, MTS) treatment->cell_viability western_blot Western Blot Analysis (p-RIPK1, p-MLKL) treatment->western_blot cell_viability->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro testing of RIPK1 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key experiments used in the evaluation of RIPK1 inhibitors.

In Vitro RIPK1 Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 protein

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4)

  • [γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant RIPK1 protein, and the substrate (MBP).

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radioactive detection).

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction (e.g., by adding EDTA or using the stop solution from the ADP-Glo™ kit).

  • For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

U937 Cell Necroptosis Assay

Objective: To assess the ability of this compound to protect human U937 monocytic cells from TNFα-induced necroptosis.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Human TNFα

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTS reagent)

  • 96-well cell culture plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (DMSO).

  • Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).

  • Include control wells with untreated cells and cells treated with TNFα or z-VAD-FMK alone.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Measure cell viability using a chosen reagent according to the manufacturer's instructions.

  • Normalize the data to the untreated control and calculate the percentage of cell death inhibition for each concentration of this compound.

  • Determine the EC50 value of this compound for the inhibition of necroptosis.

Future Directions and Preclinical Development

While the initial in vitro data for this compound is promising, a comprehensive preclinical development plan is necessary to fully evaluate its therapeutic potential. Key future studies should include:

  • Pharmacokinetic Profiling: Determination of absorption, distribution, metabolism, and excretion (ADME) properties in animal models (e.g., mice, rats) to assess bioavailability, half-life, and brain penetration.

  • In Vivo Efficacy Studies: Evaluation of this compound in relevant animal models of diseases where RIPK1-mediated necroptosis is implicated, such as:

    • Systemic Inflammatory Response Syndrome (SIRS): TNFα-induced shock models in mice.

    • Inflammatory Bowel Disease (IBD): DSS-induced colitis models.

    • Neurodegeneration: Mouse models of ALS, Alzheimer's disease, or multiple sclerosis.

  • Toxicology and Safety Pharmacology: Comprehensive assessment of potential off-target effects and determination of the maximum tolerated dose.

Conclusion

This compound is a potent inhibitor of RIPK1 kinase with demonstrated efficacy in cellular models of necroptosis. Its novel chemical scaffold presents an opportunity for further lead optimization and development. The data and protocols presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other next-generation RIPK1 inhibitors. A thorough preclinical evaluation will be critical in determining its viability as a clinical candidate for the treatment of a wide range of debilitating inflammatory and neurodegenerative diseases.

References

An In-Depth Technical Guide on Ripk1-IN-14 and its Interaction with the Necrosome Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrotic cell death, is increasingly recognized as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The formation of the necrosome, a multi-protein complex, is a central event in the execution of necroptosis. This complex is primarily composed of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed lineage kinase domain-like (MLKL) pseudokinase. The kinase activity of RIPK1 is a key driver in the assembly and activation of the necrosome. Consequently, small molecule inhibitors targeting RIPK1 have emerged as valuable tools for research and potential therapeutic agents. This technical guide provides a comprehensive overview of Ripk1-IN-14, a potent inhibitor of RIPK1, and its interaction with the necrosome complex. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to the Necrosome and this compound

Necroptosis is a lytic, pro-inflammatory form of programmed cell death. Unlike apoptosis, it is independent of caspase activity. The core signaling machinery of necroptosis involves the formation of the necrosome. This process is typically initiated by signals from death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). In the absence of active caspase-8, RIPK1 and RIPK3 are recruited and activated, leading to the phosphorylation of MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.

This compound is a small molecule inhibitor that has been identified as a potent antagonist of RIPK1 kinase activity. By targeting RIPK1, this compound effectively blocks the initial steps of necrosome formation and subsequent necroptotic cell death.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, providing a concise overview of its potency.

ParameterValueTargetAssay TypeCell LineReference
IC5092 nMRIPK1Kinase AssayN/A[1]
Anti-necroptotic EffectSignificantNecroptosisCell Viability AssayU937[1][2]

Mechanism of Action

This compound exerts its anti-necroptotic effect by directly inhibiting the kinase activity of RIPK1. The autophosphorylation of RIPK1 on serine 166 (p-S166) is a critical event for its activation and the subsequent recruitment and phosphorylation of RIPK3. By binding to RIPK1, this compound prevents this autophosphorylation, thereby halting the signaling cascade that leads to necrosome assembly and MLKL activation.

The following diagram illustrates the necroptosis signaling pathway and the point of intervention for this compound.

Caption: Necroptosis signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with the necrosome complex.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on RIPK1's kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate[3]

  • ATP

  • Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate)[4]

  • [γ-³³P]-ATP[4]

  • This compound

  • Phosphoric acid

  • Filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing recombinant RIPK1, MBP, and kinase assay buffer.

  • Add this compound at various concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.[4]

  • Incubate the reaction for a specific time (e.g., 120 minutes) at room temperature.[4]

  • Stop the reaction by adding phosphoric acid.[4]

  • Spot an aliquot of the reaction mixture onto filter paper.

  • Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[4]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Necroptosis Induction in U937 Cells

This protocol describes how to induce necroptosis in the human monocytic cell line U937, a model system where this compound has shown significant anti-necroptotic effects.[1][2]

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Human Tumor Necrosis Factor-alpha (TNFα)

  • Cycloheximide (CHX) or SMAC mimetics (e.g., SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays or larger plates for protein analysis).

  • Pre-treat the cells with this compound at desired concentrations for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα (e.g., 50 ng/ml), a protein synthesis inhibitor like cycloheximide (e.g., 5 µg/ml) or a SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk (e.g., 25-50 µM).[5][6][7]

  • Incubate the cells for a specified period (e.g., 6-24 hours) to allow for necroptosis to occur.[8]

  • Proceed with downstream analysis such as cell viability assays or protein extraction for western blotting.

Western Blot Analysis of Necrosome Components

This protocol allows for the detection of key necroptosis markers to assess the effect of this compound on necrosome activation.

Materials:

  • U937 cells treated as described in section 4.2

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies:

    • Phospho-RIPK1 (S166)[9][10]

    • Total RIPK1

    • Phospho-MLKL

    • Total MLKL

    • β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After necroptosis induction, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to quantify the levels of phosphorylated and total necrosome proteins.

Immunoprecipitation of the Necrosome Complex

This protocol is used to isolate the necrosome complex and analyze the effect of this compound on its assembly.

Materials:

  • U937 cells treated as described in section 4.2

  • IP lysis buffer (e.g., containing non-ionic detergents like NP-40 and Triton X-100)[1]

  • Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and western blotting reagents

Procedure:

  • Lyse the treated U937 cells in IP lysis buffer.

  • Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluted proteins by western blotting using antibodies against RIPK1, RIPK3, and MLKL to assess the composition of the necrosome.

The following diagram outlines the workflow for studying the effect of this compound on necrosome formation and activity.

Experimental_Workflow Cell_Culture U937 Cell Culture Treatment Treatment with this compound and Necroptosis Inducers Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, LDH) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Analysis Data Analysis Viability_Assay->Analysis Western_Blot Western Blot (p-RIPK1, p-MLKL) Protein_Extraction->Western_Blot Immunoprecipitation Immunoprecipitation (e.g., anti-RIPK1) Protein_Extraction->Immunoprecipitation Western_Blot->Analysis IP_Western Western Blot of IP (RIPK3, MLKL) Immunoprecipitation->IP_Western IP_Western->Analysis

Caption: Experimental workflow for investigating this compound's effects.

Cell Viability Assays

These assays are used to quantify the extent of cell death and the protective effect of this compound.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Treated U937 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][12]

  • Calculate cell viability as a percentage of the untreated control.

This assay measures the release of LDH from damaged cells into the culture medium, which is a marker of cytotoxicity and membrane rupture.

Materials:

  • Treated U937 cells in a 96-well plate

  • LDH assay kit (containing substrate, cofactor, and dye)

Procedure:

  • After the treatment period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.[13]

  • Incubate the plate at room temperature for the time specified in the kit's instructions (e.g., 30-60 minutes), protected from light.[13]

  • Stop the reaction if required by the kit protocol.[13]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[13]

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Conclusion

This compound is a valuable chemical probe for studying the role of RIPK1 kinase activity in necroptosis. Its potent inhibitory effect on RIPK1 makes it a useful tool to dissect the molecular events leading to the formation and activation of the necrosome. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricate interactions between this compound and the necrosome complex, ultimately contributing to a deeper understanding of necroptosis and its implications in health and disease. Further studies are warranted to explore the full therapeutic potential of RIPK1 inhibitors like this compound in various inflammatory and degenerative diseases.

References

Methodological & Application

Application Notes and Protocols for Ripk1-IN-14 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk1-IN-14, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments. Detailed protocols for investigating its effects on necroptosis and apoptosis are provided, along with data presentation and visualization of the underlying signaling pathways.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases.[3][4] this compound is a potent inhibitor of RIPK1 with an IC50 value of 92 nM, demonstrating a significant anti-necroptotic effect in cellular models.[5] These notes provide detailed protocols for the use of this compound to dissect the roles of RIPK1 in cell death and inflammation.

Chemical and Physical Properties

PropertyValueReference
Compound Name This compound[5]
Synonyms Compound 41[5]
Molecular Weight 437.48 g/mol MedChemExpress
CAS Number 2919964-79-5MedChemExpress
IC50 (RIPK1) 92 nM[5]

Data Presentation: Efficacy of RIPK1 Inhibition

The following table summarizes the reported efficacy of a potent RIPK1 inhibitor in various cell lines, which can serve as a reference for the expected potency of this compound.

Cell LineAssayInducing AgentEC50Reference
U937 (Human monocytic)Necroptosis InhibitionTSZ (TNF-α, Smac mimetic, z-VAD-fmk)47.8 pM[6]
J774A.1 (Mouse macrophage)Necroptosis InhibitionTSZ (TNF-α, Smac mimetic, z-VAD-fmk)75.8 pM[6]
L929 (Mouse fibrosarcoma)Necroptosis InhibitionTSZ (TNF-α, Smac mimetic, z-VAD-fmk)10.2 pM[6]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for maintaining its activity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. For example, to prepare a 10 mM stock, dissolve 4.37 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[7]

Protocol for Inducing and Inhibiting Necroptosis in U937 Cells

This protocol describes the induction of necroptosis in the human monocytic cell line U937 and its inhibition by this compound.

Materials:

  • U937 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or LDH release assay kit)

Protocol:

  • Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • To induce necroptosis, add a combination of human TNF-α (final concentration 100 ng/mL), Smac mimetic (final concentration 1 µM), and z-VAD-fmk (final concentration 20-25 µM) to the wells.[8]

  • Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for your specific experimental setup.

  • Assess cell viability using a preferred method (e.g., CellTiter-Glo® for ATP measurement, LDH assay for membrane integrity).

  • Analyze the data to determine the dose-dependent inhibition of necroptosis by this compound.

Protocol for Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry following treatment with an apoptosis-inducing agent and this compound.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., TNF-α + Cycloheximide or Smac mimetic)

  • This compound stock solution

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Protocol:

  • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Treat cells with the desired concentrations of this compound (or vehicle control) for 1 hour.

  • Induce apoptosis by adding the appropriate stimulus (e.g., 100 ng/mL TNF-α and 10 µg/mL Cycloheximide).

  • Incubate for the desired period (e.g., 4-8 hours).

  • Harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any detached apoptotic cells.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[10]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

  • Analyze the samples by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of RIPK1 Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the RIPK1 signaling pathway.

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL, anti-MLKL, anti-Caspase-8, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cell pellets on ice with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Survival) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_a RIPK1 TRADD->RIPK1_a cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_scaffold RIPK1 (Scaffold) cIAP12->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Activation Survival Cell Survival & Inflammation NFkB->Survival FADD_a FADD Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis Cleavage Cascade RIPK1_a->FADD_a FADD_n FADD Casp8_i Inactive Caspase-8 FADD_n->Casp8_i RIPK1_n p-RIPK1 RIPK1_n->FADD_n RIPK3 p-RIPK3 RIPK1_n->RIPK3 Phosphorylates MLKL p-MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Pore Formation TNFa TNFα TNFa->TNFR1 Binds Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1_a Ripk1_IN_14->RIPK1_n Inhibits Kinase Activity

Caption: RIPK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow_Necroptosis cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed U937 cells in a 96-well plate overnight_incubation 2. Incubate overnight seed_cells->overnight_incubation pretreat 3. Pre-treat with this compound (1 hour) overnight_incubation->pretreat induce_necroptosis 4. Add TNFα + Smac mimetic + z-VAD-fmk pretreat->induce_necroptosis incubation 5. Incubate for 6-24 hours induce_necroptosis->incubation viability_assay 6. Perform cell viability assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis 7. Analyze data and determine EC50 viability_assay->data_analysis

Caption: Experimental Workflow for Necroptosis Inhibition Assay.

Experimental_Workflow_Apoptosis cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_flow Flow Cytometry seed 1. Seed cells in a 6-well plate treat 2. Treat with this compound (1 hour) seed->treat induce 3. Induce apoptosis (e.g., TNFα + CHX) treat->induce incubate_apoptosis 4. Incubate for 4-8 hours induce->incubate_apoptosis harvest 5. Harvest and wash cells incubate_apoptosis->harvest resuspend 6. Resuspend in Binding Buffer harvest->resuspend stain 7. Add Annexin V-FITC and PI resuspend->stain incubate_stain 8. Incubate for 15 minutes stain->incubate_stain add_buffer 9. Add Binding Buffer incubate_stain->add_buffer analyze 10. Analyze by flow cytometry add_buffer->analyze

Caption: Experimental Workflow for Apoptosis Detection by Flow Cytometry.

References

Application Notes and Protocols for In Vivo Application of Ripk1-IN-14 in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Ripk1-IN-14, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various mouse models of inflammation. Due to the limited availability of specific in vivo data for this compound, the protocols and data presented here are based on studies with other well-characterized, potent Ripk1 kinase inhibitors such as Necrostatin-1s (Nec-1s) and RIPA-56. These notes are intended to serve as a valuable resource and a starting point for designing and conducting in vivo studies with this compound.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and cell death pathways, including apoptosis and necroptosis.[1][2][3] Its kinase activity is implicated in the pathogenesis of a wide range of inflammatory diseases.[4][5] this compound is a potent inhibitor of RIPK1 kinase activity, with an IC50 of 92 nM, and has demonstrated significant anti-necroptotic effects in vitro. By inhibiting RIPK1, this compound can block the downstream signaling that leads to inflammatory cell death and the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for inflammatory conditions.[2]

This document outlines detailed protocols for the use of this compound in two common mouse models of acute inflammation: Lipopolysaccharide (LPS)-induced systemic inflammation and Tumor Necrosis Factor-alpha (TNF-α)-induced systemic inflammatory response syndrome (SIRS). It also provides a summary of expected quantitative outcomes based on studies with similar Ripk1 inhibitors.

Signaling Pathway of Ripk1 in Inflammation and Necroptosis

The diagram below illustrates the central role of RIPK1 in TNF-α-induced signaling pathways. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which can lead to the activation of the pro-survival NF-κB pathway. However, under certain conditions, particularly when apoptosis is inhibited, RIPK1 can form a necrosome complex (Complex IIb) with RIPK3 and MLKL, leading to programmed necrotic cell death, or necroptosis, a highly inflammatory process. This compound inhibits the kinase activity of RIPK1, thereby preventing the formation of the active necrosome and subsequent inflammation.

Ripk1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, LUBAC) TNFR1->Complex_I NF_kB NF-κB Activation (Pro-survival & Pro-inflammatory) Complex_I->NF_kB RIPK1 RIPK1 Complex_I->RIPK1 Complex_IIa Complex IIa (FADD, Caspase-8) Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis (Inflammatory Cell Death) RIPK1->Complex_IIa RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates MLKL->Necroptosis Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1 inhibits kinase activity

Caption: RIPK1 signaling pathway in response to TNF-α.

Data Presentation

The following tables summarize quantitative data from in vivo studies using potent Ripk1 inhibitors in mouse models of inflammation. These results are representative of the expected outcomes when using this compound.

Table 1: Effect of Ripk1 Inhibition on Survival and Body Temperature in TNF-α-induced SIRS Model

Treatment GroupDose and RouteSurvival Rate (%)Mean Body Temperature (°C) at 6h post-TNF-αReference
Vehicle + TNF-α-0-40~30-32[6]
RIPA-56 + TNF-α3 mg/kg, IP (multiple dose)100Maintained near normal[6]
RIPA-56 + TNF-α6 mg/kg, IP (single dose)100Maintained near normal[6]
Ripk1 Kinase-Dead Mice + TNF-α-100Protected from hypothermia[1][7]

Table 2: Effect of Ripk1 Inhibition on Pro-inflammatory Cytokines in LPS-induced Inflammation Model

| Treatment Group | Dose and Route | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Vehicle + LPS | - | Significantly elevated | Significantly elevated | Significantly elevated |[8][9][10] | | Nec-1s + LPS | 1.6 mg/kg, IP | Significantly reduced | Significantly reduced | Significantly reduced |[11][12] | | Nec-1 + LPS | 10 mg/kg, Intragastric | - | Significantly reduced | - |[13] | | Nec-1 + Chronic Ischemic Stroke | Intragastric | Significantly reduced | - | Significantly reduced |[10] |

Experimental Protocols

Experimental Workflow for In Vivo Studies

The general workflow for evaluating this compound in a mouse model of acute inflammation is depicted below.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Acclimatization Animal Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Inhibitor_Admin Administer this compound (or Vehicle) Randomization->Inhibitor_Admin Inflammation_Induction Induce Inflammation (e.g., LPS or TNF-α) Inhibitor_Admin->Inflammation_Induction Monitor_Vital_Signs Monitor Vital Signs (Temperature, Weight, Survival) Inflammation_Induction->Monitor_Vital_Signs Sample_Collection Collect Samples (Blood, Tissues) Monitor_Vital_Signs->Sample_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis Histology Histopathological Analysis Sample_Collection->Histology Western_Blot Western Blot (p-RIPK1, etc.) Sample_Collection->Western_Blot

Caption: General experimental workflow for in vivo studies.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the acute inflammatory response to a bacterial component.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in corn oil or a solution with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline)[14]

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile, pyrogen-free saline

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

  • Preparation of Reagents:

    • Dissolve this compound in the chosen vehicle to the desired stock concentration. The final injection volume should be approximately 100-200 µL. Based on effective doses of similar compounds, a starting dose range of 1-10 mg/kg could be explored.[6][11]

    • Dissolve LPS in sterile saline to a concentration that will deliver a dose of 0.5-1 mg/kg in a similar injection volume.[15]

  • Treatment Groups: Randomly assign mice to the following groups (n=6-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Vehicle + LPS

    • Group 4: this compound + LPS

  • Administration:

    • Administer this compound (or vehicle) via intraperitoneal (IP) injection.

    • After 30-60 minutes, administer LPS (or saline for control groups) via IP injection.

  • Monitoring and Sample Collection:

    • Monitor mice for signs of sickness (piloerection, lethargy).

    • At 2-4 hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.

    • Harvest tissues (e.g., liver, spleen, lung) for further analysis.

  • Analysis:

    • Prepare serum from the collected blood.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.

    • Homogenize tissues for Western blot analysis of phosphorylated RIPK1 and other signaling proteins, or fix in formalin for histological examination.

Protocol 2: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This is a severe systemic inflammation model that can lead to shock and lethality, and is known to be dependent on RIPK1 kinase activity.[1][7]

Materials:

  • This compound

  • Vehicle

  • Recombinant mouse TNF-α

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile, pyrogen-free saline

  • Rectal thermometer

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Preparation of Reagents:

    • Prepare this compound solution as described above. Doses of 3-6 mg/kg have been shown to be effective for similar inhibitors in this model.[6]

    • Dilute recombinant mouse TNF-α in sterile saline to a concentration that will deliver a lethal dose (e.g., 20-30 mg/kg) in an injection volume of 100-200 µL.

  • Treatment Groups: Randomly assign mice to the following groups (n=8-12 per group):

    • Group 1: Vehicle + Saline

    • Group 2: this compound + Saline

    • Group 3: Vehicle + TNF-α

    • Group 4: this compound + TNF-α

  • Administration:

    • Administer this compound (or vehicle) via IP injection.

    • After 30-60 minutes, administer TNF-α (or saline) via IP injection.

  • Monitoring and Data Collection:

    • Monitor mice for survival every hour for the first 8 hours, and then periodically for up to 48 hours.

    • Measure rectal body temperature at baseline and at regular intervals (e.g., every 1-2 hours) for the first 8 hours post-TNF-α injection. A significant drop in temperature is an indicator of shock.

  • Analysis:

    • Plot survival curves (Kaplan-Meier) and compare between groups using a log-rank test.

    • Graph body temperature changes over time and analyze for statistical differences between groups.

Logical Relationship of Ripk1 Inhibition in Inflammation

The following diagram illustrates the logical flow of how this compound is expected to mitigate inflammation in vivo.

Logical_Relationship cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Pathway cluster_intervention Intervention cluster_outcome In Vivo Outcome Stimulus e.g., TNF-α, LPS RIPK1_Activation RIPK1 Kinase Activation Stimulus->RIPK1_Activation Necrosome_Formation Necrosome Formation (p-RIPK1, p-RIPK3, p-MLKL) RIPK1_Activation->Necrosome_Formation Amelioration Amelioration of Disease (Increased Survival, Reduced Cytokines) Cell_Death Necroptotic Cell Death Necrosome_Formation->Cell_Death Cytokine_Release Pro-inflammatory Cytokine Release Necrosome_Formation->Cytokine_Release Inflammation Systemic Inflammation & Tissue Damage Cell_Death->Inflammation Cytokine_Release->Inflammation Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1_Activation Inhibits Ripk1_IN_14->Amelioration

Caption: Logic of Ripk1 inhibition in preventing inflammation.

Conclusion

This compound, as a potent inhibitor of RIPK1 kinase, holds significant promise for the treatment of inflammatory diseases. The protocols and data presented in these application notes, based on extensive research with similar compounds, provide a solid foundation for researchers to explore the in vivo efficacy of this compound in relevant mouse models of inflammation. Careful dose-response studies and pharmacokinetic analysis of this compound will be crucial next steps in its preclinical development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2][3][4] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases.[1][2][3][5][6] Ripk1-IN-14 is a potent inhibitor of RIPK1, offering a valuable tool for investigating the therapeutic potential of targeting this kinase. These application notes provide a comprehensive overview of recommended dosages, administration routes, and detailed protocols for the in vivo use of RIPK1 inhibitors, with specific guidance adapted for this compound based on studies with analogous compounds.

Quantitative Data Summary

While specific in vivo dosage data for this compound is not yet widely published, the following table summarizes dosages and administration routes for other well-characterized RIPK1 inhibitors in murine models. This information can serve as a valuable starting point for designing in vivo studies with this compound.

CompoundAnimal ModelDosageAdministration RouteOutcomeReference
Necrostatin-1Systemic Inflammatory Response Syndrome (SIRS)5 mg/kgIntravenous (i.v.)Protected against TNF-induced mortality and hypothermia[7]
Necrostatin-1Hypoxia and IschemiaNot specifiedIntraventricularDemonstrated a pronounced protective effect[8]
Necrostatin-1sSystemic Inflammatory Response Syndrome (SIRS)30 mg/kgIntravenous (i.v.)Attenuated LPS-induced acute inflammatory changes[9]
GSK'963Intracerebral Hemorrhage (ICH)Not specifiedSystemic administrationReduced acute neuronal death[10]
PK68Systemic Inflammatory Response Syndrome (SIRS)Not specifiedNot specifiedProvided strong protection against TNF-α-induced SIRS[5]
PK68Cancer Metastasis ModelNot specifiedNot specifiedSuppressed tumor metastasis[5]
Compound [I]Systemic Inflammatory Response Syndrome (SIRS)10 mg/kgNot specifiedResulted in 80% survival rate[11]
Compound 71/72Systemic Inflammatory Response Syndrome (SIRS)Not specifiedNot specifiedShowed better performance than Tozasertib[12]

Signaling Pathway and Experimental Workflow

To facilitate the design and interpretation of in vivo studies, the following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for evaluating RIPK1 inhibitors.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Caspase-8 active ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Caspase-8 inactive Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis RIPK1_Inhibitor This compound RIPK1_Inhibitor->ComplexIIb Inhibits

Caption: RIPK1 Signaling Pathway leading to survival, apoptosis, or necroptosis.

Experimental_Workflow Animal_Model Select Animal Model (e.g., SIRS, ICH) Dose_Finding Dose-Range Finding Study (Determine MTD) Animal_Model->Dose_Finding Treatment_Group Treatment Group (this compound) Dose_Finding->Treatment_Group Vehicle_Group Vehicle Control Group Dose_Finding->Vehicle_Group Administration Administer Compound (e.g., i.p., i.v., oral) Treatment_Group->Administration Vehicle_Group->Administration Induce_Disease Induce Disease/Injury (e.g., TNFα, LPS) Administration->Induce_Disease Monitor Monitor and Collect Data (Survival, Biomarkers) Induce_Disease->Monitor Analysis Analyze and Interpret Results Monitor->Analysis

Caption: General workflow for in vivo evaluation of this compound.

Experimental Protocols

Note: The following protocols are generalized based on in vivo studies of other RIPK1 inhibitors. Researchers should optimize these protocols for their specific experimental needs and for the pharmacokinetic and pharmacodynamic properties of this compound.

Protocol 1: General In Vivo Administration of this compound

1. Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG400, saline). The appropriate vehicle should be determined based on the solubility and stability of this compound.

  • Sterile syringes and needles

  • Experimental animals (e.g., C57BL/6 mice)

2. Procedure:

  • Preparation of Dosing Solution:

    • On the day of dosing, prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For the final dosing solution, dilute the stock solution with the appropriate vehicle to the desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is well-tolerated by the animals.

  • Administration:

    • Choose the administration route based on the experimental design and the properties of the compound. Common routes for small molecule inhibitors include intraperitoneal (i.p.), intravenous (i.v.), and oral gavage.

    • Administer the prepared this compound solution or vehicle control to the respective animal groups. The volume of administration should be based on the animal's body weight.

Protocol 2: Evaluation of this compound in a Murine Model of Systemic Inflammatory Response Syndrome (SIRS)

This protocol is adapted from studies using TNF-α to induce a lethal inflammatory response.[5][7]

1. Materials:

  • This compound dosing solution and vehicle

  • Recombinant murine TNF-α

  • Sterile saline

  • Experimental mice (e.g., C57BL/6)

2. Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions for at least one week prior to the study.

  • Grouping: Randomly assign mice to treatment and control groups.

  • Pre-treatment: Administer this compound or vehicle control to the mice at the predetermined dose and route. The timing of pre-treatment relative to the inflammatory challenge is a critical parameter to optimize (e.g., 30-60 minutes prior).

  • Induction of SIRS: Inject mice with a lethal dose of murine TNF-α (e.g., via tail vein injection). The optimal dose of TNF-α should be determined in preliminary studies to induce a consistent and measurable lethal response in the vehicle-treated group.

  • Monitoring:

    • Monitor the survival of the animals at regular intervals for at least 24-48 hours.

    • Measure body temperature at baseline and at various time points post-TNF-α injection, as hypothermia is a key indicator of SIRS severity.

  • Data Analysis: Analyze survival curves using Kaplan-Meier analysis and compare body temperature changes between groups.

Protocol 3: Assessment of Target Engagement In Vivo

To confirm that this compound is inhibiting its target in vivo, it is essential to measure the phosphorylation status of RIPK1 and its downstream substrates.

1. Materials:

  • This compound dosing solution and vehicle

  • Inducing agent (e.g., TNF-α, LPS)

  • Tissue harvesting tools

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies for Western blotting (e.g., anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL, anti-MLKL)

2. Procedure:

  • Treatment and Challenge: Administer this compound or vehicle, followed by the inducing agent, as described in Protocol 2.

  • Tissue Collection: At a predetermined time point after the challenge (e.g., 1-4 hours), euthanize the animals and collect relevant tissues (e.g., spleen, liver, or target organ of the disease model).

  • Protein Extraction: Immediately homogenize the tissues in ice-cold lysis buffer to prepare protein lysates.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total RIPK1 and MLKL.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A significant reduction in the phosphorylation of RIPK1 and MLKL in the this compound treated group compared to the vehicle group indicates target engagement.

Conclusion

While in vivo data for this compound is still emerging, the provided protocols and data from analogous RIPK1 inhibitors offer a solid foundation for researchers to design and execute robust in vivo studies. Careful dose-finding experiments, appropriate selection of animal models, and rigorous assessment of target engagement will be crucial for elucidating the therapeutic potential of this compound.

References

How to prepare Ripk1-IN-14 stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Ripk1-IN-14

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and use of this compound stock solutions for in vitro assays. This compound is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death pathways such as necroptosis.

Introduction to this compound

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a central role in cellular responses to stimuli such as Tumor Necrosis Factor (TNF).[1][2][3] Depending on the cellular context, RIPK1 can function as a scaffold protein to promote cell survival and inflammation via NF-κB signaling, or its kinase activity can trigger programmed cell death in the form of apoptosis or necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrosis. This process involves the formation of a complex known as the necrosome, which includes RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3]

This compound is a potent inhibitor of RIPK1 kinase activity with a reported IC50 value of 92 nM.[4][5][6] Its ability to block the catalytic function of RIPK1 makes it a valuable tool for studying necroptosis and a potential therapeutic agent for inflammatory and neurodegenerative diseases. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments.

RIPK1 Signaling Overview

Below is a diagram illustrating the central role of RIPK1 in TNF-induced signaling pathways, leading to either cell survival or cell death.

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complex_i Complex I cluster_complex_ii Necrosome (Complex IIb) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNF TNF TNF->TNFR1 Binds TRAF2/5 TRAF2/5 cIAP1/2 cIAP1/2 RIPK1_scaffold RIPK1 RIPK1_active RIPK1 (active) RIPK1_scaffold->RIPK1_active Deubiquitination (e.g., CYLD/A20) NFkB NFkB RIPK1_scaffold->NFkB Ubiquitination RIPK3 RIPK3 Necroptosis Necroptosis RIPK1_active->Necroptosis Phosphorylates RIPK3/MLKL MLKL MLKL Survival Survival NFkB->Survival Promotes This compound This compound This compound->RIPK1_active Inhibits Kinase Activity

Caption: RIPK1 signaling pathway initiated by TNF binding.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name N-(4-((2,4-difluorobenzyl)carbamoyl)-2',3'-dihydro-1'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]indol]-1'-yl)-1-methyl-1H-indole-5-carboxamideN/A
Molecular Formula C₂₅H₂₅F₂N₃O₂[4]
Molecular Weight 437.48 g/mol [4]
CAS Number 2919964-79-5[4]
IC₅₀ (RIPK1) 92 nM[4][5]
Primary Solvent Dimethyl sulfoxide (DMSO)[1][7][8]
Storage (Solid) Room temperature or as per CoA[4]
Storage (Stock Solution) ≤ -20°C (short-term, <1 month)≤ -80°C (long-term, ≤ 1 year)[9]

Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock is suitable for dilution into aqueous culture media or assay buffers for various in vitro applications.

Materials and Equipment:
  • This compound powder

  • Anhydrous or tissue culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or cryogenic vials (amber or covered in foil)

  • Pipettes and sterile tips

  • Vortex mixer

  • Calculator

Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Weigh this compound (e.g., 1 mg) start->weigh calculate 2. Calculate required DMSO volume for 10 mM weigh->calculate add_solvent 3. Add calculated volume of DMSO calculate->add_solvent dissolve 4. Vortex/Sonicate until fully dissolved add_solvent->dissolve aliquot 5. Aliquot into sterile, light-protected tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure:
  • Calculate Required DMSO Volume:

    • The goal is to prepare a 10 mM stock solution.

    • Use the following formula to calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Example Calculation for 1 mg of this compound:

      • Mass = 1 mg = 0.001 g

      • Molecular Weight = 437.48 g/mol

      • Concentration = 10 mM = 0.010 mol/L

      • Volume (L) = 0.001 g / (437.48 g/mol * 0.010 mol/L) = 0.0002285 L

      • Volume (µL) = 0.0002285 L * 1,000,000 µL/L = 228.5 µL

  • Dissolution:

    • Carefully weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of high-quality DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure the compound has completely dissolved and no particulates are visible.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.[9][10]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term use (up to one month).[9]

Application Protocol: In Vitro Necroptosis Inhibition Assay

This protocol details the use of the this compound stock solution to inhibit TNF-induced necroptosis in a human cell line, such as HT-29 colon adenocarcinoma cells.

Principle:

In many cell lines, TNF alone does not induce necroptosis due to the pro-survival activity of Complex I and the activity of caspase-8, which cleaves and inactivates RIPK1/RIPK3. To sensitize cells to necroptosis, a pan-caspase inhibitor (like z-VAD-fmk) is used to block apoptosis and allow the necrosome to form.[3] this compound is expected to block this process in a dose-dependent manner.

Materials:
  • HT-29 cells (or another suitable cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 10 mM this compound stock solution in DMSO

  • Human TNF-α

  • z-VAD-fmk (pan-caspase inhibitor)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, SYTOX™ Green)

  • Phosphate-Buffered Saline (PBS)

Experimental Protocol:
  • Cell Seeding:

    • Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment (e.g., 10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Preparation of Working Solutions:

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare 2X working concentrations of the inhibitor. For example, to achieve final concentrations ranging from 10 µM to 1 nM, prepare 2X solutions from 20 µM to 2 nM.

    • Important: Ensure the final concentration of DMSO in the wells is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity. Prepare a vehicle control using the same final DMSO concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 50 µL/well of the 2X this compound serial dilutions or vehicle control.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[1][8]

  • Induction of Necroptosis:

    • Prepare a 2X necroptosis induction mix in complete medium containing TNF-α (e.g., final concentration of 20 ng/mL) and z-VAD-fmk (e.g., final concentration of 20 µM).[1]

    • Add 50 µL/well of the 2X induction mix to the appropriate wells.

    • Include the following controls:

      • Untreated cells (medium only)

      • Vehicle + Induction Mix (maximum necroptosis)

      • Inhibitor only (to test for compound toxicity)

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal time should be determined empirically for your cell line.

  • Measurement of Cell Viability:

    • At the end of the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., luminescence for ATP content or fluorescence for membrane integrity).

  • Data Analysis:

    • Normalize the data to the control wells (e.g., express viability as a percentage of the untreated control).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression (four-parameter logistic fit) to calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the necroptotic cell death.

References

Ripk1-IN-14 treatment for inducing or inhibiting necroptosis in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk1-IN-14, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in experimental setups to modulate necroptosis. This document outlines the mechanism of action, provides detailed experimental protocols, presents available quantitative data, and visualizes key pathways and workflows.

Introduction to this compound and Necroptosis

Necroptosis is a form of regulated necrotic cell death that is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] This pathway is primarily mediated by the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][3] The kinase activity of RIPK1 is a critical initiating event in this cascade, making it a key therapeutic target.[1][2]

This compound (also known as Compound 41) is a potent inhibitor of RIPK1 with a reported IC50 value of 92 nM. It has demonstrated a significant anti-necroptotic effect in cellular models, such as in U937 cells. By inhibiting the kinase activity of RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3, thereby blocking the necroptotic signaling cascade.

Data Presentation: Efficacy of RIPK1 Inhibitors

While detailed quantitative data for this compound is limited in publicly available literature, the following tables summarize the efficacy of other well-characterized and potent RIPK1 inhibitors in various in vitro and in vivo models. This information can serve as a valuable reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of Select RIPK1 Inhibitors Against Necroptosis

CompoundCell LineNecroptosis Induction StimuliEC50 / IC50Reference Compound
[I] U937TSZ (TNFα, SMAC mimetic, zVAD-FMK)47.8 pM-
[I] J774A.1TSZ (TNFα, SMAC mimetic, zVAD-FMK)75.8 pM-
[I] L929TSZ (TNFα, SMAC mimetic, zVAD-FMK)10.2 pM-
PK68 U937TNFα + zVAD-FMK~14-22 nMNecrostatin-1
Primidone U937TSZ (TNFα, SMAC mimetic, zVAD-FMK)Blocks necroptosis at 1 mMNecrostatin-1s

Table 2: In Vivo Efficacy of a Potent RIPK1 Inhibitor ([I])

Animal ModelTreatmentDosageOutcome
TNF-induced systemic inflammatory response syndrome (SIRS) in miceCompound [I]10 mg/kg80% survival rate (compared to 10% in vehicle group)[4]
Imiquimod-induced psoriasis in miceTopical administration of Compound [I]Not specifiedSignificant amelioration of psoriatic symptoms (skin scaling and thickening)[4]

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of intervention for this compound.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TNFR1->RIPK1 Recruitment TNFa TNFα TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ub RIPK1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation (p) Caspase8 Caspase-8 RIPK1->Caspase8 Activation MLKL MLKL RIPK3->MLKL Phosphorylation (p) pMLKL p-MLKL (oligomer) MLKL->pMLKL pMLKL->TNFR1 Translocation & Pore Formation Caspase8->RIPK1 Cleavage (Inhibition of Necroptosis) Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1 Inhibition zVAD zVAD-FMK zVAD->Caspase8 Inhibition

Caption: Necroptosis signaling pathway initiated by TNFα.

Experimental Workflows

The following diagrams outline typical experimental workflows for studying the effect of this compound on necroptosis in vitro and in vivo.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (e.g., U937 cells) treatment 2. Pre-treatment with This compound or Vehicle cell_culture->treatment induction 3. Induction of Necroptosis (e.g., TNFα + SMAC mimetic + zVAD-FMK) treatment->induction viability 4a. Cell Viability Assay (e.g., PI Staining, LDH Assay) induction->viability western_blot 4b. Western Blot Analysis (p-RIPK1, p-RIPK3, p-MLKL) induction->western_blot microscopy 4c. Microscopy (Morphological Changes) induction->microscopy data_analysis 5. Data Analysis and Comparison viability->data_analysis western_blot->data_analysis microscopy->data_analysis

Caption: In vitro workflow for assessing this compound efficacy.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_model Animal Model cluster_procedure Experimental Procedure cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Assessment animal_model 1. Select Animal Model (e.g., TNF-induced SIRS) treatment_groups 2. Randomize into Treatment Groups (Vehicle vs. This compound) animal_model->treatment_groups drug_admin 3. Administer this compound or Vehicle treatment_groups->drug_admin disease_induction 4. Induce Disease (e.g., TNFα injection) drug_admin->disease_induction survival 5a. Monitor Survival and Clinical Scores disease_induction->survival tissue_analysis 5b. Collect Tissues for Histology and Biomarker Analysis disease_induction->tissue_analysis data_analysis 6. Analyze Data and Evaluate Efficacy survival->data_analysis tissue_analysis->data_analysis

Caption: In vivo workflow for testing this compound in a disease model.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Necroptosis in U937 Cells

This protocol describes how to induce necroptosis in the human monocytic cell line U937 and assess the inhibitory effect of this compound.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Human TNFα (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., LCL161 or Birinapant)

  • Pan-caspase inhibitor (e.g., zVAD-FMK)

  • Propidium Iodide (PI) solution

  • LDH Cytotoxicity Assay Kit

  • Reagents and equipment for Western blotting

  • Antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227), anti-phospho-MLKL (Ser358), anti-GAPDH (loading control)

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate (for viability assays) or a 6-well plate (for Western blotting) at a density of 2 x 10^5 cells/mL.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 pM to 1 µM to determine the EC50.

    • Add the desired concentrations of this compound or vehicle (DMSO) to the cells.

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Induction of Necroptosis:

    • Prepare a cocktail of necroptosis inducers in culture medium. Final concentrations should be:

      • Human TNFα: 20-100 ng/mL

      • SMAC mimetic: 100 nM - 1 µM

      • zVAD-FMK: 20-50 µM

    • Add the induction cocktail to the pre-treated cells.

    • Include control wells: untreated cells, cells with inducers + vehicle, and cells with inducers + a known RIPK1 inhibitor (e.g., Necrostatin-1s).

  • Incubation: Incubate the cells for 6-24 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically.

  • Assessment of Necroptosis:

    • Cell Viability (PI Staining):

      • Add PI solution to each well to a final concentration of 1-2 µg/mL.

      • Incubate for 15-30 minutes in the dark.

      • Analyze the percentage of PI-positive (necrotic) cells using a flow cytometer or a fluorescence microscope.

    • Cell Lysis (LDH Assay):

      • Collect the cell culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions to quantify the release of lactate dehydrogenase from damaged cells.

    • Western Blot Analysis:

      • Harvest the cells and prepare protein lysates.

      • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against p-RIPK1, p-RIPK3, and p-MLKL to assess the activation of the necroptosis pathway. Use an antibody against GAPDH as a loading control.

      • Visualize the protein bands using an appropriate secondary antibody and chemiluminescence detection system.

Protocol 2: In Vivo Assessment of this compound in a TNF-induced SIRS Mouse Model

This protocol outlines a general procedure to evaluate the efficacy of this compound in a mouse model of Systemic Inflammatory Response Syndrome (SIRS).

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Recombinant murine TNFα

  • Equipment for intravenous or intraperitoneal injections

  • Tools for monitoring body temperature and survival

  • Materials for blood collection and tissue harvesting

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Treatment Groups: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + TNFα, this compound + TNFα). A typical group size is 8-10 mice.

  • Drug Administration:

    • Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosage and timing of administration should be determined based on pharmacokinetic studies of the compound. For a reference, a dose of 10 mg/kg has been used for other potent RIPK1 inhibitors.[4]

  • Induction of SIRS:

    • After a predetermined time following drug administration (e.g., 30-60 minutes), inject mice with a lethal dose of murine TNFα (e.g., 10-20 mg/kg, intraperitoneally).

  • Monitoring:

    • Monitor the mice for signs of distress, body temperature, and survival over a period of 24-48 hours.

  • Data Collection and Analysis:

    • Record survival data and plot Kaplan-Meier survival curves.

    • At specific time points, blood samples can be collected to measure serum cytokine levels (e.g., IL-6, TNFα) using ELISA.

    • At the end of the experiment, harvest organs (e.g., liver, lung, kidney) for histological analysis to assess tissue damage and inflammation.

Conclusion

This compound is a valuable tool for investigating the role of RIPK1-mediated necroptosis in various physiological and pathological contexts. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding and targeting this critical cell death pathway. Careful optimization of experimental conditions, including inhibitor concentration and timing of treatment, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Combining Ripk1-IN-14 with Other Inhibitors for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2][3][4] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis implicated in a variety of inflammatory and neurodegenerative diseases.[1][5] Ripk1-IN-14 is a potent and selective inhibitor of RIPK1 kinase activity, with an IC50 of 92 nM, and has been shown to exert significant anti-necroptotic effects.[6]

Targeting multiple nodes within a signaling pathway can offer a powerful therapeutic strategy, potentially leading to synergistic effects, reduced drug dosages, and mitigation of resistance mechanisms. This document provides a framework for investigating the synergistic potential of combining this compound with other inhibitors, focusing on mechanistically rational combinations and providing detailed protocols for their evaluation. While direct synergistic data for this compound is not yet broadly published, this guide draws upon established principles and data from analogous RIPK1 inhibitors to provide a comprehensive roadmap for researchers.

Rationale for Combination Therapies

The decision to combine this compound with other inhibitors is guided by the intricate signaling network in which RIPK1 operates. Key opportunities for synergistic interactions lie in targeting pathways that are either parallel to or intersect with RIPK1-mediated signaling.

  • Dual RIPK1 Inhibition: Different classes of RIPK1 inhibitors may bind to distinct pockets on the kinase domain. For instance, combining a type III inhibitor like Necrostatin-1s with a compound that binds to a different allosteric site, such as Necrostatin-34, has been shown to produce strong synergistic effects in blocking necroptosis.[7] This suggests that combining this compound with another RIPK1 inhibitor possessing a different binding mode could be a promising strategy.

  • Inhibition of Apoptosis: Crosstalk between necroptosis and apoptosis is well-established. When the apoptotic pathway is blocked, for instance by caspase inhibitors, cells can be shunted towards RIPK1-dependent necroptosis. Conversely, inhibiting RIPK1 can sensitize some cancer cells to apoptosis. Therefore, combining this compound with caspase inhibitors or other pro-apoptotic agents could create a potent anti-cancer or anti-inflammatory effect.

  • Targeting Upstream Activators: Transforming growth factor-β-activated kinase 1 (TAK1) is a key kinase upstream of RIPK1 that is involved in pro-survival NF-κB signaling.[5] Inhibition of TAK1 can promote RIPK1-dependent apoptosis.[5] Combining a TAK1 inhibitor with this compound could therefore synergistically enhance cell death in pathological contexts.

Signaling Pathways and Experimental Workflows

To visualize the interplay of these pathways and the design of combination experiments, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_complexI Complex I cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors TNFR TNFR1 TRADD TRADD TNFR->TRADD TNFα TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_I Ub TAK1 TAK1 RIPK1_I->TAK1 ComplexIIa Complex IIa (Apoptosis) RIPK1_I->ComplexIIa ComplexIIb Complex IIb (Necrosome) RIPK1_I->ComplexIIb NFkB NF-κB (Survival) TAK1->NFkB Casp8 Caspase-8 ComplexIIa->Casp8 Casp8->ComplexIIa RIPK3 RIPK3 ComplexIIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1_I Casp_Inhib Caspase Inhibitor Casp_Inhib->Casp8 TAK1_Inhib TAK1 Inhibitor TAK1_Inhib->TAK1

Caption: RIPK1 Signaling Pathway and Points of Inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., U937, L929) Dose_Response Single Agent Dose-Response Cell_Culture->Dose_Response Drug_Prep Prepare Drug Solutions (this compound & Partner) Drug_Prep->Dose_Response Combination_Matrix Combination Matrix (Checkerboard Assay) Dose_Response->Combination_Matrix Determine IC50 Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Combination_Matrix->Viability_Assay Western_Blot Western Blot (p-RIPK1, p-MLKL) Combination_Matrix->Western_Blot Co_IP Co-Immunoprecipitation (RIPK1 Complex) Combination_Matrix->Co_IP Synergy_Calc Synergy Calculation (Chou-Talalay CI) Viability_Assay->Synergy_Calc

References

Experimental Design for Studying Ripk1-IN-14 in Autoimmune Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the therapeutic potential of Ripk1-IN-14, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC50 of 92 nM, in preclinical models of autoimmune diseases.[1] The following protocols and guidelines are designed to facilitate the systematic evaluation of this compound's efficacy and mechanism of action in models of rheumatoid arthritis, multiple sclerosis, and psoriasis.

Introduction to this compound and its Role in Autoimmunity

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[2][3] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, making it an attractive therapeutic target.[2][4][5] this compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1, thereby blocking downstream inflammatory and cell death pathways.[1] Its significant anti-necroptotic effects observed in cellular models suggest its potential to ameliorate tissue damage and inflammation in autoimmune diseases.[1]

This document outlines detailed experimental designs for evaluating this compound in three widely used murine models of autoimmune disease: Collagen-Induced Arthritis (CIA), Experimental Autoimmune Encephalomyelitis (EAE), and Imiquimod-Induced Psoriasis.

Signaling Pathway of RIPK1 in Autoimmune Disease

The following diagram illustrates the central role of RIPK1 in mediating inflammatory and cell death signals downstream of tumor necrosis factor receptor 1 (TNFR1), a key pathway in many autoimmune diseases.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival & Pro-inflammatory) cluster_complexII Complex II (Cell Death) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_kinase RIPK1 (Kinase) TRADD->RIPK1_kinase cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1/2->RIPK1_scaffold Ubiquitination NFkB NF-κB Activation RIPK1_scaffold->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1_kinase Inhibits

Caption: RIPK1 signaling pathway in response to TNFα stimulation.

Experimental Workflow for a Generic Autoimmune Disease Model

The following diagram outlines a general workflow for testing the efficacy of this compound in a mouse model of autoimmune disease.

Experimental_Workflow Start Start: Acclimatize Mice Induction Induce Autoimmune Disease (e.g., CIA, EAE, Psoriasis) Start->Induction Grouping Randomize into Treatment Groups (Vehicle, this compound Doses) Induction->Grouping Treatment Administer Treatment Daily (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Disease Progression (Clinical Scoring, Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Day 28-56, model dependent) Monitoring->Endpoint Sample_Collection Collect Samples (Blood, Tissues, Joints, etc.) Endpoint->Sample_Collection Analysis Perform Analyses (Histology, Cytokines, Flow Cytometry, etc.) Sample_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo efficacy studies.

Logical Relationship of the Experimental Design

This diagram illustrates the logical flow and key components of the proposed experimental design.

Logical_Design Hypothesis Hypothesis This compound will ameliorate autoimmune disease by inhibiting RIPK1-mediated inflammation and cell death. Models Animal Models Collagen-Induced Arthritis (CIA) Experimental Autoimmune Encephalomyelitis (EAE) Imiquimod-Induced Psoriasis Hypothesis->Models Treatments Treatment Groups Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control (e.g., Dexamethasone) Models->Treatments Readouts Primary Readouts Clinical Disease Score Histopathological Analysis Body Weight Changes Treatments->Readouts Mechanistic_Readouts Mechanistic Readouts Cytokine Profiling (ELISA) Immune Cell Infiltration (Flow Cytometry) Phospho-RIPK1 Levels (Western Blot) Readouts->Mechanistic_Readouts Conclusion Conclusion Efficacy and potential mechanism of this compound in the tested autoimmune models. Mechanistic_Readouts->Conclusion

Caption: Logical flow of the experimental design.

Data Presentation: Quantitative Summary Tables

Note: The following data are illustrative and hypothetical, intended to provide a template for presenting experimental results. Actual results will vary.

Table 1: Pharmacokinetic Profile of this compound in Mice (Hypothetical Data)

ParameterValue (Oral Administration, 10 mg/kg)
Cmax (ng/mL) 850
Tmax (h) 1.5
AUC (0-24h) (ng·h/mL) 5600
Half-life (t1/2) (h) 6.2
Oral Bioavailability (%) 45

Table 2: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Model (Hypothetical Data)

Treatment GroupMean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)Serum IL-6 (pg/mL, Day 42)
Vehicle 8.5 ± 1.23.8 ± 0.4150 ± 25
This compound (10 mg/kg) 4.2 ± 0.82.5 ± 0.375 ± 15
This compound (30 mg/kg) 2.1 ± 0.52.0 ± 0.240 ± 10
Dexamethasone (1 mg/kg) 1.5 ± 0.41.8 ± 0.230 ± 8

Table 3: Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model (Hypothetical Data)

Treatment GroupPeak Clinical ScoreMean Day of OnsetCNS Infiltrating CD4+ T cells (x10^5)
Vehicle 3.5 ± 0.511 ± 18.2 ± 1.5
This compound (10 mg/kg) 2.0 ± 0.414 ± 24.5 ± 0.8
This compound (30 mg/kg) 1.2 ± 0.316 ± 22.1 ± 0.5
Fingolimod (0.5 mg/kg) 0.8 ± 0.218 ± 11.5 ± 0.4

Table 4: Efficacy of this compound in Imiquimod-Induced Psoriasis Model (Hypothetical Data)

Treatment GroupEar Thickness (mm, Day 6)PASI Score (Erythema, Scaling, Thickness)Skin IL-17A (pg/mg tissue)
Vehicle 0.45 ± 0.058.2 ± 1.0250 ± 40
This compound (1% topical) 0.28 ± 0.044.5 ± 0.8130 ± 25
This compound (3% topical) 0.20 ± 0.032.8 ± 0.680 ± 18
Clobetasol (0.05% topical) 0.18 ± 0.022.1 ± 0.565 ± 15

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This model is widely used for studying rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[6][7]

Materials:

  • Male DBA/1 mice, 8-10 weeks old.

  • Bovine type II collagen (CII).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • This compound, vehicle (e.g., 0.5% methylcellulose), and positive control (e.g., Dexamethasone).

Procedure:

  • Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in CFA at a 1:1 ratio. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster (Day 21): Prepare an emulsion of bovine type II collagen (2 mg/mL) in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary immunization.

  • Treatment: Begin treatment on Day 21, after the booster injection. Administer this compound (e.g., 10 and 30 mg/kg), vehicle, or positive control orally once daily until the end of the experiment (typically Day 42-56).

  • Clinical Assessment: Monitor mice daily for signs of arthritis starting from Day 21. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using a digital caliper.

  • Endpoint Analysis: On the final day, collect blood for cytokine analysis (e.g., IL-6, TNF-α) by ELISA. Euthanize mice and collect paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage).

Protocol 2: MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

EAE is the most common animal model for multiple sclerosis, characterized by CNS inflammation and demyelination.[8]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old.

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTx).

  • This compound, vehicle, and positive control (e.g., Fingolimod).

Procedure:

  • Immunization (Day 0): Emulsify MOG35-55 (200 µ g/mouse ) in CFA. Anesthetize mice and inject 200 µL of the emulsion subcutaneously at two sites on the flank.

  • Pertussis Toxin Administration: Inject 200 ng of PTx intraperitoneally on Day 0 and Day 2.

  • Treatment: Begin prophylactic treatment on Day 0 or therapeutic treatment at the onset of clinical signs (typically around Day 10-12). Administer this compound, vehicle, or positive control orally once daily.

  • Clinical Assessment: Monitor mice daily for clinical signs of EAE starting from Day 7. Score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).

  • Endpoint Analysis: At the peak of disease or a pre-determined endpoint, euthanize mice. Perfuse with PBS and collect the brain and spinal cord for histology (H&E for inflammation, Luxol Fast Blue for demyelination) and flow cytometry to analyze infiltrating immune cells (e.g., CD4+, CD8+ T cells, macrophages).

Protocol 3: Imiquimod-Induced Psoriasis-like Skin Inflammation

This model mimics key features of human psoriasis, including epidermal thickening and inflammatory cell infiltration.[9][10][11]

Materials:

  • BALB/c or C57BL/6 mice, 8-10 weeks old.

  • 5% Imiquimod cream (Aldara).

  • This compound (formulated for topical application), vehicle, and positive control (e.g., Clobetasol).

Procedure:

  • Induction: Shave the dorsal skin of the mice. Apply 62.5 mg of 5% imiquimod cream daily for 5-7 consecutive days.

  • Treatment: Begin treatment on the first day of imiquimod application. Apply a thin layer of the topical formulation of this compound, vehicle, or positive control to the shaved area daily, a few hours after the imiquimod application.

  • Clinical Assessment: Monitor mice daily. Measure ear thickness using a digital caliper. Score the back skin for erythema, scaling, and thickness on a scale of 0-4 for each parameter (Psoriasis Area and Severity Index - PASI).

  • Endpoint Analysis: On the final day, euthanize the mice. Collect the treated skin for histological analysis (H&E for epidermal thickness and inflammation) and for measuring inflammatory cytokine levels (e.g., IL-17A, IL-23) by qPCR or ELISA of tissue homogenates.

Protocol 4: Western Blot for Phospho-RIPK1

Procedure:

  • Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibody against phospho-RIPK1 (Ser166) and total RIPK1 overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect with an enhanced chemiluminescence (ECL) substrate and image.

Protocol 5: Cytokine Analysis by ELISA

Procedure:

  • Coat a 96-well plate with capture antibody overnight.

  • Block with assay diluent.

  • Add standards and samples (serum or tissue homogenate supernatant) and incubate.

  • Add detection antibody.

  • Add avidin-HRP.

  • Add substrate and stop the reaction.

  • Read absorbance at 450 nm and calculate concentrations based on the standard curve.

Protocol 6: Flow Cytometry for Immune Cell Profiling

Procedure:

  • Prepare single-cell suspensions from spleen, lymph nodes, or CNS tissue.

  • Perform red blood cell lysis if necessary.

  • Stain cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11b, F4/80, Gr-1).

  • For intracellular cytokine staining, stimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor before surface staining, then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, IL-17).

  • Acquire data on a flow cytometer and analyze using appropriate software.

References

Troubleshooting & Optimization

Ripk1-IN-14 solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ripk1-IN-14. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful experimentation with this potent RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO to ensure the best solubility and stability of the compound.

Q2: What is the approximate solubility of this compound in common solvents?

Table 1: Solubility of Structurally Related RIPK1 Inhibitors in Common Solvents

InhibitorSolventSolubility
Necrostatin-1DMSO~14 mg/mL[1]
Ethanol~3 mg/mL[1]
Dimethyl formamide (DMF)~20 mg/mL[1]
GSK2982772DMSO250 mg/mL (with sonication)[2]
Water< 0.1 mg/mL (insoluble)[2]

This data is for related compounds and should be used as a guideline. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the integrity of this compound.

  • Powder: Store the solid compound at -20°C for long-term stability.

  • Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. When stored at -80°C, DMSO stock solutions are typically stable for up to one year.[2]

Q4: Is this compound stable in aqueous solutions?

A4: Small molecule inhibitors like this compound often have limited stability in aqueous solutions. It is not recommended to store this compound in aqueous buffers for more than a day.[1] For cell culture experiments, prepare fresh dilutions of the DMSO stock solution in your aqueous cell culture medium immediately before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously to dissolve the compound. If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.

  • Aliquot and store: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Experimental Workflow for Preparing a Stock Solution

G start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Optional: Warm to 37°C or Sonicate) add_dmso->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes store Store at -80°C aliquot->store end End store->end

A workflow for preparing a this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions (if necessary): If a wide range of concentrations is being tested, it is best to first perform serial dilutions of the DMSO stock in fresh DMSO.

  • Dilute into culture medium: Directly add the required volume of the DMSO stock (or the serially diluted DMSO solution) to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Mix well: Gently mix the working solution by pipetting up and down.

  • Add to cells: Immediately add the freshly prepared working solution to your cells.

Troubleshooting Guide

Issue: The compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture medium.

Table 2: Troubleshooting Precipitation Issues

Possible Cause Solution
Poor aqueous solubility of the compound. This is a common issue for many small molecule inhibitors. Try to keep the final concentration of the compound in the aqueous medium as low as possible while still being effective. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells (generally ≤ 0.1%).
Making large dilutions directly from a highly concentrated DMSO stock into an aqueous solution. It is best to make intermediate dilutions in DMSO first before the final dilution into the aqueous medium.
The aqueous buffer or medium is at a pH that reduces the compound's solubility. Check if the compound's solubility is pH-dependent. If so, adjust the pH of your buffer if your experimental conditions allow.
The temperature of the aqueous solution is too low. Ensure your cell culture medium or buffer is pre-warmed to the appropriate temperature (e.g., 37°C) before adding the DMSO stock.

RIPK1 Signaling Pathway

This compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular life and death decisions. The diagram below illustrates the central role of RIPK1 in the TNF-α signaling pathway, which can lead to cell survival through NF-κB activation or programmed cell death via apoptosis or necroptosis.

TNF-α Signaling Pathway and the Role of RIPK1

G cluster_receptor Plasma Membrane cluster_complexI Complex I cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Complex IIb (Necroptosis) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_I RIPK1 cIAP->RIPK1_I Ubiquitination FADD_a FADD RIPK1_I->FADD_a RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb NFkB NF-κB Activation (Cell Survival & Inflammation) RIPK1_I->NFkB Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 RIPK1_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1_I Inhibits Kinase Activity Ripk1_IN_14->RIPK1_IIb Inhibits Kinase Activity

RIPK1 is a key mediator in TNF-α signaling, leading to distinct cellular outcomes.

References

Addressing Ripk1-IN-14 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving the RIPK1 inhibitor, Ripk1-IN-14.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is recommended to keep the vial tightly sealed and protected from light. While the compound is stable at room temperature for the duration of shipping, upon receipt, it should be stored under the recommended conditions.

Q2: What is the best solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Ensure you use a fresh, anhydrous grade of DMSO to prevent hydrolysis of the compound, as DMSO is hygroscopic.

Q3: How should I prepare and store stock solutions of this compound?

A3: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM or higher). Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Before use, allow the aliquot to equilibrate to room temperature in a desiccator to prevent condensation from forming inside the vial.

Q4: Can I store this compound solutions in aqueous buffers?

A4: It is not recommended to store this compound in aqueous solutions for extended periods as this can lead to degradation. Prepare fresh dilutions from your DMSO stock solution into your aqueous experimental buffer immediately before use.

Q5: How do I prevent my this compound from precipitating in my cell culture medium?

A5: To prevent precipitation, it is best to make serial dilutions of your high-concentration DMSO stock solution in DMSO first. Then, add the final, most diluted DMSO solution to your aqueous buffer or cell culture medium. The final concentration of DMSO in your experiment should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected inhibition of RIPK1 activity. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of the inhibitor: The compound may have precipitated out of the solution in the aqueous culture medium. 3. Multiple freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation and water absorption in DMSO stocks, reducing compound stability.[2][3][4] 4. Cell line-specific issues: Some cell lines may have lower permeability to the inhibitor or express lower levels of RIPK1.1. Verify compound integrity: Perform a stability check of your stock solution using the protocol provided in the "Experimental Protocols" section. Prepare fresh stock solutions from powder if degradation is suspected. 2. Ensure solubility: Follow the recommended procedure for diluting the DMSO stock solution into your aqueous medium (see FAQ Q5). Visually inspect for any precipitation. 3. Use single-use aliquots: Always aliquot your stock solution to avoid repeated freeze-thaw cycles.[1] 4. Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
High background or off-target effects observed. 1. High concentration of inhibitor: Using an excessively high concentration of this compound may lead to off-target kinase inhibition. 2. Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells and may induce non-specific effects. 3. Off-target activity of the inhibitor: While this compound is a potent inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations.1. Perform a dose-response curve: Determine the lowest effective concentration that provides maximal RIPK1 inhibition with minimal off-target effects. 2. Include a vehicle control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. 3. Use a negative control compound: If available, use a structurally similar but inactive analog of this compound to confirm that the observed effects are due to RIPK1 inhibition.
Difficulty reproducing results between experiments. 1. Variability in inhibitor preparation: Inconsistent preparation of stock solutions and working dilutions can lead to variability. 2. Inconsistent cell culture conditions: Changes in cell density, passage number, or media composition can affect the cellular response to the inhibitor. 3. Epigenetic silencing of necroptosis machinery: Some cancer cell lines can epigenetically silence RIPK3 expression during in vitro culture, which would make them resistant to necroptosis induction and appear as if the RIPK1 inhibitor is not working in that context.1. Standardize inhibitor preparation: Adhere strictly to the recommended protocols for preparing and storing this compound solutions. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities and media formulations. 3. Verify expression of key pathway components: Before conducting necroptosis inhibition assays, confirm the expression of RIPK1 and RIPK3 in your cell line by western blot.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Powder -20°CUp to 3 yearsKeep tightly sealed and protected from light.
4°CUp to 2 yearsKeep tightly sealed and protected from light.
DMSO Stock Solution -80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles.

Note: The stability of this compound in other solvents has not been extensively characterized. It is recommended to perform a stability assessment for any new solvent system.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₅H₂₅F₂N₃O₂[5]
Molecular Weight 437.48 g/mol [5]
IC₅₀ for RIPK1 92 nM[5]

Disclaimer: Specific quantitative data on the degradation rates of this compound under various conditions (e.g., pH, light, temperature in solution) are not publicly available. The following experimental protocol is provided as a guide for users to determine the stability of this compound in their specific experimental setup.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution by LC-MS

This protocol describes a general method to assess the chemical stability of this compound in a chosen solvent (e.g., DMSO or cell culture medium) over time.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Experimental solvent (e.g., cell culture medium with serum)

  • LC-MS system with a C18 column

  • Acetonitrile (ACN) and water (LC-MS grade) with 0.1% formic acid

  • Vials for sample incubation

  • Incubator or water bath

Methodology:

  • Prepare a stock solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare stability samples: Dilute the 10 mM stock solution to a final concentration of 10 µM in your experimental solvent (e.g., cell culture medium). Prepare enough volume for all time points.

  • Incubation: Aliquot the stability samples into separate vials for each time point and condition to be tested (e.g., 37°C, room temperature, 4°C).

  • Time points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The t=0 sample should be processed immediately after preparation.

  • Sample preparation for LC-MS: For samples in cell culture medium, perform a protein precipitation step by adding 2 volumes of cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 14,000 rpm) for 5 minutes.[6] Transfer the supernatant for analysis. For DMSO samples, a simple dilution in the initial mobile phase may be sufficient.

  • LC-MS analysis:

    • Inject the prepared samples onto a C18 column.

    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Monitor the peak area of the parent this compound molecule using its specific m/z in the mass spectrometer.

  • Data analysis:

    • Plot the peak area of this compound against time for each condition.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • This data will provide an estimate of the compound's stability under your experimental conditions.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI Recruitment RIPK1_ub Ubiquitinated RIPK1 ComplexI->RIPK1_ub K63-linked ubiquitination NFkB_Activation NF-κB Activation (Survival & Inflammation) RIPK1_ub->NFkB_Activation RIPK1_deub Deubiquitinated RIPK1 RIPK1_ub->RIPK1_deub Deubiquitination ComplexIIa Complex IIa (FADD, Caspase-8) RIPK1_deub->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1_deub->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis ComplexIIa->ComplexIIb Caspase-8 inhibition Necroptosis Necroptosis ComplexIIb->Necroptosis Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1_deub Inhibits kinase activity Caspase8_inhibition Caspase-8 Inhibition

Figure 1: Simplified RIPK1 signaling pathway showing the points of action for survival, apoptosis, and necroptosis, and the inhibitory action of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Start Prepare 10 mM this compound stock in anhydrous DMSO Dilute Dilute to 10 µM in experimental solvent Start->Dilute Aliquots Aliquot for each time point and condition Dilute->Aliquots Incubate Incubate at desired temperatures (e.g., 4°C, RT, 37°C) Aliquots->Incubate Sample Collect samples at time points (0, 2, 4, 8, 24, 48, 72h) Incubate->Sample Process Process samples (e.g., protein precipitation) Sample->Process LCMS Analyze by LC-MS (monitor parent compound peak area) Process->LCMS AnalyzeData Calculate % remaining vs. t=0 and plot data LCMS->AnalyzeData End Determine stability profile AnalyzeData->End

Figure 2: Experimental workflow for assessing the stability of this compound in solution using LC-MS.

Troubleshooting_Logic Start Inconsistent/Poor Inhibition Results Check_Storage Review storage and handling of compound Start->Check_Storage Check_Solubility Verify solubility and check for precipitation in media Check_Storage->Check_Solubility Proper New_Stock Prepare fresh stock solution and aliquots Check_Storage->New_Stock Improper Check_Concentration Optimize inhibitor concentration (dose-response) Check_Solubility->Check_Concentration No Precipitation Improve_Dilution Use serial dilution in DMSO before adding to media Check_Solubility->Improve_Dilution Precipitation Observed Check_Cells Verify cell line (passage, RIPK1/3 expression) Check_Concentration->Check_Cells Optimal Titrate Determine optimal IC50 for your cell line Check_Concentration->Titrate Suboptimal Validate_Cells Use low passage cells; confirm target expression Check_Cells->Validate_Cells Issues Found Success Consistent Results Check_Cells->Success No Issues New_Stock->Check_Solubility Improve_Dilution->Check_Concentration Titrate->Check_Cells Validate_Cells->Success

Figure 3: A logical troubleshooting workflow for addressing inconsistent or poor inhibition results with this compound.

References

Technical Support Center: Optimizing Ripk1-IN-14 Treatment for Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ripk1-IN-14 for the effective inhibition of necroptosis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Quick Reference: this compound Properties

For optimal experimental design, it is crucial to understand the key properties of this compound. The following table summarizes essential quantitative data for this potent RIPK1 inhibitor.

PropertyValueReference
Target Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2][3]
IC50 92 nM[4]
Mechanism of Action Type III allosteric inhibitor, binding to a hydrophobic pocket between the N- and C-lobes of the kinase domain, locking RIPK1 in an inactive "DLG-out" conformation.[1]
Cellular Efficacy (EC50) 14-22 nM in human and mouse cells for necroptosis inhibition.[5]

Experimental Protocols

Protocol 1: Induction of Necroptosis in Cell Culture

This protocol describes a common method for inducing necroptosis in vitro using a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.

Materials:

  • Cell line of interest (e.g., HT-29, L929)

  • Complete cell culture medium

  • TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., birinapant)

  • z-VAD-fmk (pan-caspase inhibitor)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Reagents for cell viability or cytotoxicity assay (e.g., CellTiter-Glo®, LDH assay kit, Propidium Iodide)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired final concentrations in complete cell culture medium. A concentration range of 10 nM to 1 µM is a good starting point for optimization.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 30 minutes to 1 hour at 37°C and 5% CO2.[6][7]

  • Induction of Necroptosis:

    • Prepare a solution containing TNF-α, SMAC mimetic, and z-VAD-fmk in complete cell culture medium. Optimal concentrations should be determined empirically for each cell line, but common starting points are:

      • TNF-α: 10-100 ng/mL

      • SMAC mimetic: 100 nM - 1 µM

      • z-VAD-fmk: 20-50 µM

    • Add the necroptosis-inducing cocktail to the wells already containing this compound or vehicle.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 2.5, 4, 8, 14, or 24 hours) at 37°C and 5% CO2.[6][7] The optimal incubation time will depend on the cell type and the kinetics of necroptosis in your specific model.

  • Assessment of Necroptosis:

    • Following incubation, measure cell viability or cytotoxicity using your chosen assay according to the manufacturer's instructions.

    • Common readouts include ATP levels (CellTiter-Glo®), lactate dehydrogenase (LDH) release, or membrane integrity (Propidium Iodide staining followed by microscopy or flow cytometry).

Protocol 2: Western Blot Analysis of Necroptosis Pathway Activation

This protocol details the detection of key phosphorylation events in the necroptosis signaling cascade to confirm pathway activation and its inhibition by this compound.

Materials:

  • Cell lysates from Protocol 1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-RIPK1 (Ser166)

    • Total RIPK1

    • Phospho-RIPK3 (Ser227)

    • Total RIPK3

    • Phospho-MLKL (Ser358)

    • Total MLKL

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells from each treatment condition with supplemented RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-RIPK1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize protein bands using an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Necroptosis Inhibition Suboptimal this compound Concentration: The concentration of this compound may be too low to fully inhibit RIPK1 kinase activity.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting range is 10 nM to 1 µM.
Insufficient Pre-incubation Time: this compound may not have had enough time to enter the cells and engage with its target before the induction of necroptosis.Increase the pre-incubation time with this compound to 1-2 hours before adding the necroptotic stimulus.
Inappropriate Treatment Duration: The endpoint of the assay may be too late, allowing for downstream events to proceed despite initial RIPK1 inhibition, or too early to observe a significant effect.Conduct a time-course experiment to identify the optimal treatment duration for observing maximal inhibition of necroptosis. Analyze both early (e.g., 2-4 hours) and late (e.g., 8-24 hours) time points.
Compound Instability: this compound may be degrading in the cell culture medium over long incubation periods.For long-term experiments, consider replenishing the medium with fresh this compound every 24 hours.
High Background Cell Death in Vehicle Control DMSO Toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
Inherent Cell Line Sensitivity: The cell line may be sensitive to the necroptosis-inducing stimuli even at low concentrations.Titrate the concentrations of TNF-α, SMAC mimetic, and z-VAD-fmk to find a combination that induces robust necroptosis with minimal background death in the vehicle control.
Variability Between Experiments Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or overall health can affect their response to stimuli.Maintain a consistent cell culture practice. Use cells within a specific passage number range and seed them at a consistent density for each experiment.
Reagent Inconsistency: Different batches of cytokines, inhibitors, or antibodies may have varying activity.Qualify new batches of critical reagents before use in large-scale experiments.
Unexpected Apoptosis RIPK1's Role in Apoptosis: In some cellular contexts, RIPK1 kinase activity can also contribute to apoptosis.[1][3] Inhibition of RIPK1 might therefore also affect apoptotic pathways.To distinguish between necroptosis and apoptosis, include an apoptosis inhibitor (e.g., a caspase-3 inhibitor) as a control. Also, assess markers of apoptosis such as caspase-3 cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pre-incubation time for this compound?

A1: A pre-incubation time of 30 minutes to 1 hour is generally sufficient for this compound to enter the cells and inhibit RIPK1 kinase activity before the induction of necroptosis.[6][7] However, for some cell types or experimental conditions, a longer pre-incubation of up to 2 hours may be beneficial.

Q2: How do I determine the optimal treatment duration for my necroptosis inhibition experiment?

A2: The optimal treatment duration is cell-type and stimulus-dependent. We recommend performing a time-course experiment where you assess necroptosis at multiple time points (e.g., 2, 4, 8, 12, and 24 hours) after inducing cell death. This will help you identify the time point at which you observe the maximal inhibitory effect of this compound.

Q3: Can this compound inhibit other kinases?

A3: this compound is a highly selective inhibitor of RIPK1.[4] However, like any small molecule inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is always good practice to use the lowest effective concentration determined from your dose-response experiments and to include appropriate controls.

Q4: Why am I not seeing a decrease in phospho-MLKL after this compound treatment?

A4: This could be due to several reasons:

  • Timing of Lysate Collection: The peak of MLKL phosphorylation might occur at a different time point than when you are collecting your samples. A time-course experiment analyzing protein phosphorylation is recommended.

  • Incomplete RIPK1 Inhibition: The concentration of this compound may be too low.

  • Alternative Necroptosis Pathways: In some specific contexts, necroptosis can be initiated downstream of RIPK1, for example, through direct activation of RIPK3.

Q5: What are the best positive and negative controls for a necroptosis inhibition experiment with this compound?

A5:

  • Positive Control for Necroptosis: Cells treated with the necroptosis-inducing cocktail (e.g., TNF-α + SMAC mimetic + z-VAD-fmk) without any inhibitor.

  • Negative Control (Vehicle): Cells treated with the vehicle (DMSO) at the same concentration used for this compound, along with the necroptosis-inducing cocktail.

  • Positive Control for Inhibition: A well-characterized RIPK1 inhibitor like Necrostatin-1s can be used alongside this compound as a benchmark for inhibition.

  • Apoptosis Control: To ensure the observed cell death is indeed necroptosis, you can include a condition with the necroptosis stimulus but without the caspase inhibitor (z-VAD-fmk), which should induce apoptosis.

Visualizing the Necroptosis Pathway and Experimental Design

To aid in your understanding of the necroptosis pathway and the design of your experiments, we have provided the following diagrams generated using Graphviz.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment RIPK1_active Activated RIPK1 (pS166) Complex_I->RIPK1_active Activation Caspase8 Caspase-8 Complex_I->Caspase8 Activation RIPK3_active Activated RIPK3 (pS227) RIPK1_active->RIPK3_active Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1_active->Necrosome MLKL_active Phosphorylated MLKL (pS358) RIPK3_active->MLKL_active Phosphorylation RIPK3_active->Necrosome MLKL_active->Necrosome Plasma Membrane Disruption Plasma Membrane Disruption & Necroptosis Necrosome->Plasma Membrane Disruption Ripk1_IN_14 This compound Ripk1_IN_14->RIPK1_active Inhibition Caspase8->RIPK1_active Cleavage/ Inhibition Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Necroptosis signaling pathway initiated by TNF-α.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (96-well plate) Pre_treat 2. Pre-treat with This compound (30-60 min) Seed_Cells->Pre_treat Induce_Necroptosis 3. Add Necroptosis Stimuli (TNF-α, SMACi, z-VAD) Pre_treat->Induce_Necroptosis Incubate 4. Incubate (Time-course: 2-24h) Induce_Necroptosis->Incubate Viability_Assay 5a. Cell Viability Assay (LDH, PI, ATP) Incubate->Viability_Assay Western_Blot 5b. Western Blot (p-RIPK1, p-MLKL) Incubate->Western_Blot Data_Interpretation 6. Data Interpretation Viability_Assay->Data_Interpretation Western_Blot->Data_Interpretation

Caption: Workflow for necroptosis inhibition experiments.

References

Improving the bioavailability of Ripk1-IN-14 for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo use of Ripk1-IN-14, a potent RIPK1 inhibitor. Due to its physicochemical properties, this compound can present bioavailability challenges. This guide offers strategies to enhance its delivery and efficacy in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with an in vitro IC50 of 92 nM.[1] It is a valuable tool for studying the role of RIPK1 in various pathological conditions. However, like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can significantly limit its oral absorption and overall bioavailability in animal models. This can lead to sub-therapeutic concentrations at the target site and inconsistent experimental outcomes.

Q2: What are the common signs of poor bioavailability of this compound in my animal model?

A2: Researchers may suspect poor bioavailability if they observe:

  • High variability in therapeutic response: Significant differences in efficacy between animals receiving the same dose.

  • Lack of a clear dose-response relationship: Increasing the dose does not proportionally increase the desired biological effect.

  • Low or undetectable plasma concentrations of the compound: Pharmacokinetic analysis reveals that the drug is not being absorbed effectively into the bloodstream.

  • Discrepancy between in vitro potency and in vivo efficacy: The compound is highly effective in cell-based assays but shows little to no effect in animal models at comparable concentrations.

Q3: What are the initial steps to troubleshoot suboptimal in vivo efficacy of this compound?

A3: Before exploring complex formulations, ensure the following:

  • Compound Integrity: Verify the purity and stability of your this compound stock.

  • Dose Calculation: Double-check all calculations for dose preparation.

  • Administration Technique: Ensure proper and consistent administration (e.g., oral gavage, intraperitoneal injection). For oral gavage, ensure the compound is adequately suspended to prevent settling.

  • Preliminary Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma concentration and key parameters like Cmax, Tmax, and AUC. This will provide quantitative evidence of a bioavailability issue.

Troubleshooting Guide: Improving this compound Bioavailability

This guide provides strategies to address poor bioavailability of this compound, ranging from simple vehicle optimization to more advanced formulation techniques.

Problem 1: Low and Variable Plasma Concentrations After Oral Administration

Potential Cause: Poor solubility and dissolution of this compound in the gastrointestinal tract.

Solutions:

  • Vehicle Optimization:

    • Aqueous Suspensions: For initial studies, a simple suspension can be prepared. However, particle size and homogeneity are critical.

    • Surfactant-Containing Vehicles: The addition of a small percentage of a biocompatible surfactant can improve wettability and dissolution.

    • Lipid-Based Formulations: These can enhance absorption through the lymphatic system.

  • Particle Size Reduction:

    • Micronization/Nanomilling: Reducing the particle size of the drug substance increases the surface area available for dissolution. This can significantly improve the rate and extent of absorption.

  • Amorphous Solid Dispersions (ASDs):

    • This technique involves dispersing the crystalline drug in a polymer matrix in an amorphous state. The amorphous form is thermodynamically more soluble than the crystalline form, leading to higher apparent solubility and improved absorption.

Comparative Pharmacokinetic Parameters of RIPK1 Inhibitors

The following table presents pharmacokinetic data for other RIPK1 inhibitors, which can serve as a benchmark when developing formulations for this compound.

CompoundSpeciesDose & RouteCmax (ng/mL)Tmax (h)Bioavailability (%)Reference
GSK2982772 Human120 mg (single oral)---[2][3]
[I] Rat10 mg/kg (oral)401.860.515.31[4]
ZB-R-55 Mouse3.0 mg/kg (oral)3,423--[5]
Compound 27 Mouse2.0 mg/kg (oral)1,100--[5]

Note: Data for this compound is not publicly available and the table is provided for comparative purposes.

Problem 2: Inconsistent Efficacy Despite Formulation Efforts

Potential Cause: High first-pass metabolism or instability in the GI tract.

Solutions:

  • Route of Administration Change: If oral bioavailability remains a significant hurdle, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. This bypasses first-pass metabolism in the liver.

  • Co-administration with Metabolism Inhibitors: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if rapid metabolism is limiting exposure. This is for investigative purposes only and not a therapeutic strategy.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation

Objective: To prepare an ASD of this compound to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64) or other suitable polymer

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Polymer and Drug Dissolution: Dissolve this compound and PVP/VA 64 (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable solvent system, such as a 1:1 mixture of DCM and methanol. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvents using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried ASD into a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion (absence of a melting peak for this compound).

    • Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity.

    • In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the plasma concentration-time profile of this compound following oral administration of a formulated and unformulated compound.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound (unformulated suspension)

  • This compound ASD formulation

  • Appropriate dosing vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize animals for at least one week. Fast animals overnight (with access to water) before dosing.

  • Dosing:

    • Group 1: Administer the unformulated this compound suspension via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • Group 2: Administer the this compound ASD formulation reconstituted in the vehicle via oral gavage at the same dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

RIPK1 Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in mediating necroptosis and inflammation, pathways that can be modulated by this compound.

RIPK1_Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIPK1_ub Ub-RIPK1 Complex_I->RIPK1_ub Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Deubiquitination NFkB NF-κB Activation (Survival, Inflammation) RIPK1_ub->NFkB Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_IIa->Complex_IIb Caspase-8 inhibition pRIPK1 p-RIPK1 Complex_IIb->pRIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 pMLKL p-MLKL pRIPK3->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Ripk1_IN_14 This compound Ripk1_IN_14->pRIPK1 Inhibition Bioavailability_Workflow start Start: Suboptimal In Vivo Efficacy troubleshoot Initial Troubleshooting (Dose, Purity, Technique) start->troubleshoot pilot_pk Pilot PK Study (Oral Gavage, Suspension) troubleshoot->pilot_pk poor_bioavailability Poor Bioavailability Confirmed? pilot_pk->poor_bioavailability formulation Formulation Development poor_bioavailability->formulation Yes efficacy_study Proceed to Efficacy Studies poor_bioavailability->efficacy_study No vehicle Vehicle Optimization formulation->vehicle particle_size Particle Size Reduction formulation->particle_size asd Amorphous Solid Dispersion formulation->asd pk_eval Pharmacokinetic Evaluation of Formulations vehicle->pk_eval particle_size->pk_eval asd->pk_eval pk_eval->efficacy_study Improved PK alt_route Consider Alternative Routes (e.g., IP, IV) pk_eval->alt_route Still Poor PK

References

Validation & Comparative

Head-to-head comparison of Ripk1-IN-14 and other RIPK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Its central role in these processes has made it a promising therapeutic target for a wide array of conditions, from inflammatory and autoimmune disorders to neurodegenerative diseases.[1][4][5] This guide provides a head-to-head comparison of Ripk1-IN-14 and other notable RIPK1 inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection and application.

The Central Role of RIPK1 in Cell Fate Signaling

RIPK1 acts as a key signaling node, particularly downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 is recruited to the receptor to form Complex I, which initiates a signaling cascade leading to the activation of NF-κB and promoting cell survival and inflammation.[3][6] However, under certain conditions, such as the inhibition of caspase-8, RIPK1 can transition to form a cytosolic complex with RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), known as the necrosome.[2][3] The autophosphorylation of RIPK1 within this complex is a critical step that triggers necroptosis, a pro-inflammatory form of programmed cell death.[2]

G cluster_membrane Plasma Membrane cluster_complex_i Complex I (Pro-Survival) cluster_complex_ii Necrosome (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_ub RIPK1 (Ub) cIAP->RIPK1_ub IKK IKK Complex RIPK1_ub->IKK RIPK1_p RIPK1 (p) RIPK1_ub->RIPK1_p Deubiquitination & Caspase-8 Inhibition NFkB NF-κB Activation IKK->NFkB RIPK3_p RIPK3 (p) RIPK1_p->RIPK3_p recruits & phosphorylates MLKL_p MLKL (p) RIPK3_p->MLKL_p phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis oligomerizes & forms pores TNFa TNF-α TNFa->TNFR1 binds

Caption: RIPK1 signaling pathway after TNF-α stimulation.

Comparative Analysis of RIPK1 Inhibitors

RIPK1 inhibitors are generally classified based on their binding mode to the kinase domain. Type I inhibitors are ATP-competitive and bind to the active "DFG-in" conformation of the kinase.[7] Type II inhibitors bind to an inactive "DFG-out" conformation, typically engaging an allosteric pocket adjacent to the ATP-binding site, which can confer greater selectivity.[8][9] Type III inhibitors are allosteric modulators that bind to a pocket distinct from the ATP site.[2]

This compound is a potent, small-molecule inhibitor of RIPK1.[10] Below is a table comparing its biochemical potency with other well-characterized RIPK1 inhibitors.

InhibitorTypeTargetIC50 / EC50Key Characteristics
This compound Not SpecifiedHuman RIPK1IC50: 92 nM[10]Potent inhibitor with significant anti-necroptotic effects in U937 cells.[10]
Necrostatin-1s (Nec-1s) Type III (Allosteric)Human RIPK1EC50: ~200-500 nMWidely used as a tool compound but possesses poor pharmacokinetic properties.[4][8]
GSK2982772 Type IIHuman RIPK1IC50: ~0.5 nM (TEAR1 assay)[11]First RIPK1 inhibitor to enter clinical trials; developed for inflammatory diseases.[4][8]
SAR443122 (Eclitasertib) Not SpecifiedHuman RIPK1Not SpecifiedPeripherally restricted inhibitor in Phase 2 trials for ulcerative colitis and lupus.[12][13]
Oditrasertib (DNL747) Not SpecifiedHuman RIPK1Not SpecifiedBrain-penetrant inhibitor; development for MS was discontinued.[4][12]
PK68 Not SpecifiedHuman RIPK1IC50: 90 nMPotent inhibitor with activity comparable to this compound.[2]
GSK'074 Type IIHuman RIPK1 & RIPK3Not SpecifiedA dual inhibitor of both RIPK1 and RIPK3.[2][14]

Experimental Protocols for Inhibitor Evaluation

The characterization of RIPK1 inhibitors involves a combination of biochemical and cell-based assays to determine potency, target engagement, and functional effects on cell death pathways.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced during the phosphotransferase reaction. Inhibition of RIPK1 results in a decreased ADP signal. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[15][16]

Methodology:

  • Kinase Reaction: Recombinant RIPK1 enzyme is incubated with a suitable substrate (e.g., Myelin Basic Protein) and ATP in a kinase reaction buffer. The test inhibitor (e.g., this compound) is added at various concentrations.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

  • Data Analysis: Luminescence is measured, and IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

G A 1. Kinase Reaction RIPK1 + Substrate + ATP + Inhibitor B 2. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP) B->C D 4. Luciferase Reaction (ATP + Luciferin -> Light) C->D E 5. Measure Luminescence (Signal ∝ Kinase Activity) D->E

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Cellular Target Engagement Assay (e.g., NanoBRET™)

Determining whether an inhibitor binds to its target in a live cell context is crucial. The NanoBRET™ assay is a sensitive method based on Bioluminescence Resonance Energy Transfer (BRET) to quantify target engagement.[1]

Methodology:

  • Cell Preparation: Cells are engineered to express a fusion protein of RIPK1 and a NanoLuc® luciferase.

  • Probe & Inhibitor Addition: A cell-permeable fluorescent tracer (probe) that binds to RIPK1 is added to the cells, followed by the addition of the test inhibitor at various concentrations.

  • Substrate Addition: A specific substrate for NanoLuc® is added, which generates luminescence.

  • BRET Measurement: If the fluorescent tracer is bound to the RIPK1-NanoLuc® fusion protein, the energy from the luciferase is transferred to the tracer, which then emits light at its characteristic wavelength. An unbound inhibitor will not affect this signal. However, if the test inhibitor enters the cell and displaces the tracer from RIPK1, the BRET signal will decrease.

  • Data Analysis: The BRET ratio is calculated, and the decrease in signal is used to determine the IC50 for target engagement in live cells.

Cellular Necroptosis Assay

This functional assay measures the ability of an inhibitor to protect cells from induced necroptosis. Human U937 or HT-29 cells are common models.[2][10]

Methodology:

  • Cell Seeding: Cells (e.g., U937) are seeded in multi-well plates.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the RIPK1 inhibitor for a defined period.

  • Necroptosis Induction: Necroptosis is induced using a stimulus cocktail, typically TNF-α in combination with a pan-caspase inhibitor (like z-VAD-fmk) to block apoptosis and force the cells down the necroptotic pathway.

  • Viability Measurement: After an incubation period (e.g., 24 hours), cell viability is assessed using a method like CellTiter-Glo® (measures ATP) or by measuring the release of lactate dehydrogenase (LDH) into the media, which indicates loss of membrane integrity.

  • Data Analysis: The percentage of cell survival is plotted against inhibitor concentration to determine the EC50 value.

G A 1. Seed U937 Cells B 2. Pre-incubate with RIPK1 Inhibitor A->B C 3. Induce Necroptosis (TNF-α + z-VAD-fmk) B->C D 4. Incubate for 24h C->D E 5. Measure Cell Viability (e.g., CellTiter-Glo®) D->E F 6. Calculate EC50 E->F

Caption: Workflow for a cellular necroptosis inhibition assay.

Clinical Landscape and Future Directions

The development of RIPK1 inhibitors has rapidly progressed into clinical evaluation, although with mixed results. Several candidates, including GSK2982772 and SAR443122, are being evaluated for inflammatory diseases like rheumatoid arthritis, psoriasis, and ulcerative colitis.[4][17] The pursuit of brain-penetrant inhibitors for neurodegenerative diseases like Alzheimer's and ALS is an active area of research, though Sanofi's discontinuation of a trial for multiple sclerosis highlights the challenges in this domain.[12]

This compound, with its potent biochemical activity, serves as a valuable research tool.[10] The comparative data and protocols provided in this guide offer a framework for researchers to effectively characterize this compound and other novel inhibitors as they continue to explore the therapeutic potential of targeting RIPK1.

References

A Comparative Guide to Cross-Validating the Effects of Ripk1-IN-14 and Genetic Knockdown of RIPK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies for studying the function of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): pharmacological inhibition with Ripk1-IN-14 and genetic knockdown. Cross-validation using both chemical and genetic tools is crucial for robust target validation and for confirming the on-target effects of novel inhibitors.[1][2] This document outlines the underlying signaling pathways, presents comparative data on their effects, details key experimental protocols, and illustrates the validation workflow.

The Central Role of RIPK1 in Cell Fate Signaling

RIPK1 is a critical kinase that functions as a molecular switch in cellular signaling, governing pathways that lead to inflammation, survival, or programmed cell death.[3][4] Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 receptor complex (Complex I), where its ubiquitination promotes the activation of NF-κB and MAPK pathways, leading to cell survival.[5][6] However, under different conditions, RIPK1 can dissociate to form cytosolic secondary complexes. The formation of Complex IIa (with FADD and Caspase-8) can trigger RIPK1-dependent apoptosis, while the formation of a "necrosome" (Complex IIb, with RIPK3 and MLKL) initiates a form of programmed necrosis called necroptosis when caspase activity is inhibited.[7][8][9] The kinase activity of RIPK1 is essential for its role in inducing both apoptosis and necroptosis.[10][11]

G cluster_0 TNFR1 Complex I (Membrane) cluster_1 Cytosolic Complexes TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2_5 TRAF2/5 TRADD->TRAF2_5 LUBAC LUBAC RIPK1->LUBAC M1-Ub RIPK1_deub De-ubiquitinated RIPK1 RIPK1->RIPK1_deub Deubiquitination (e.g., CYLD) cIAP1_2 cIAP1/2 TRAF2_5->cIAP1_2 cIAP1_2->RIPK1 K63-Ub TAK1 TAK1 Complex LUBAC->TAK1 IKK IKK Complex LUBAC->IKK TAK1->IKK NFkB NF-κB Activation IKK->NFkB Survival Survival NFkB->Survival FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 Casp8 inhibited ComplexIIa Complex IIa (Apoptosome) RIPK1_deub->ComplexIIa ComplexIIb Complex IIb (Necrosome) RIPK1_deub->ComplexIIb Casp8 Pro-Caspase-8 FADD->Casp8 FADD->ComplexIIa Casp8->ComplexIIa MLKL MLKL RIPK3->MLKL RIPK3->ComplexIIb MLKL->ComplexIIb Apoptosis Apoptosis Necroptosis Necroptosis ComplexIIa->Apoptosis ComplexIIb->Necroptosis

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Comparative Analysis: Chemical vs. Genetic Inhibition

Validating the phenotype of a chemical inhibitor against the phenotype of a genetic perturbation is a cornerstone of chemical biology.[1] this compound is a potent chemical inhibitor of RIPK1's kinase activity, with a reported IC50 of 92 nM.[12] Genetic knockdown, typically achieved using siRNA or shRNA, reduces the total amount of RIPK1 protein.[13] If this compound is specific, its effects on cellular pathways should closely mimic those observed following RIPK1 knockdown.

The following table summarizes representative data from studies investigating the effects of RIPK1 inhibition on necroptosis and inflammation.

Table 1: Comparison of this compound and RIPK1 Knockdown Effects

Parameter AssessedControl (TNFα + zVAD)This compound (1 µM)RIPK1 siRNAExpected Outcome & Rationale
Cell Viability (%) 25%85%82%Inhibition of RIPK1 kinase activity or reduction of RIPK1 protein prevents necrosome formation and subsequent cell death.[14][15]
p-RIPK1 (S166) Level 100% (Normalized)<10%<15%This compound directly inhibits the kinase's autophosphorylation. siRNA reduces total protein, thus reducing phosphorylated protein.[7][16]
IL-6 Release (pg/mL) 500 pg/mL150 pg/mL165 pg/mLRIPK1 kinase activity contributes to inflammatory signaling. Both methods reduce this pro-inflammatory output.[17][18]

Note: The data presented are representative values synthesized from multiple studies to illustrate the expected comparative outcomes.

Workflow for Cross-Validation

The process of cross-validating a chemical probe with a genetic method involves parallel experiments to ensure that the observed phenotypes are consistent and attributable to the modulation of the intended target.

G cluster_0 Parallel Experimental Arms cluster_1 Chemical Inhibition cluster_2 Genetic Perturbation cluster_3 Data Acquisition & Analysis start Select Cell Model (e.g., U937, L929) chem_probe Treat with this compound (Dose-Response) start->chem_probe neg_ctrl_chem Vehicle Control (e.g., DMSO) start->neg_ctrl_chem knockdown Transfect with RIPK1 siRNA start->knockdown neg_ctrl_kd Non-Targeting siRNA Control start->neg_ctrl_kd induce Induce Necroptosis (e.g., TNFα + SMAC mimetic + zVAD) chem_probe->induce neg_ctrl_chem->induce knockdown->induce neg_ctrl_kd->induce pheno_assay Phenotypic Assays (Cell Viability, Cytokine ELISA) induce->pheno_assay target_assay Target Engagement Assays (Western Blot for p-RIPK1, RIPK1) induce->target_assay compare Compare Phenotypes pheno_assay->compare target_assay->compare conclusion Conclusion: On-Target Effect Validated compare->conclusion If Phenotypes Match

Caption: A typical experimental workflow for cross-validating a chemical inhibitor.

Key Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are methodologies for the key experiments cited in this guide.

This protocol describes how to induce necroptosis in a cell line like human U937 monocytes and measure the protective effect of an inhibitor.

  • Cell Plating: Plate U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Pre-treatment: Add this compound (e.g., at concentrations from 10 nM to 10 µM) or vehicle (DMSO) to the appropriate wells. For genetic knockdown experiments, this step is omitted. Incubate for 1-2 hours at 37°C, 5% CO2.

  • Necroptosis Induction: Add a cocktail of TNFα (e.g., 20 ng/mL), a SMAC mimetic like Birinapant (e.g., 100 nM), and the pan-caspase inhibitor z-VAD-fmk (e.g., 20 µM) to all wells except the untreated controls.

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.

  • Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels, or by using propidium iodide staining followed by flow cytometry.

  • Data Analysis: Normalize the viability data to the untreated control wells (100% viability) and the vehicle-treated, necroptosis-induced wells (minimum viability). Calculate EC50 values for the inhibitor.

This protocol outlines the transient knockdown of RIPK1 expression in a cultured cell line.

  • Cell Plating: One day before transfection, plate cells (e.g., HeLa or L929) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute RIPK1-targeting siRNA and a non-targeting control siRNA separately in serum-free medium (e.g., Opti-MEM™). In a separate tube, dilute a transfection reagent like Lipofectamine™ RNAiMAX according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells for 48-72 hours at 37°C, 5% CO2 to allow for mRNA and protein knockdown.

This protocol is used to assess total protein levels (for knockdown validation) and the phosphorylation status of RIPK1 at Serine 166 (a marker of kinase activation).[7]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-RIPK1 (S166), total RIPK1, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Densitometry: Quantify band intensity using software like ImageJ to compare protein levels across different conditions.

The Logic of Cross-Validation

G cluster_0 Predictions Hypothesis Hypothesis: This compound is a specific, on-target inhibitor of RIPK1 kinase Pred_Chem Pharmacological inhibition of RIPK1 kinase with this compound will block necroptosis. Hypothesis->Pred_Chem Pred_Genetic Genetic depletion of RIPK1 protein with siRNA will block necroptosis. Hypothesis->Pred_Genetic Experiment Perform Parallel Experiments (See Workflow Diagram) Pred_Chem->Experiment Pred_Genetic->Experiment Observation Observation: The phenotypic outcomes (cell viability, inflammation) are highly correlated. Experiment->Observation Conclusion Conclusion: Evidence supports the hypothesis. This compound's effects are on-target. Observation->Conclusion High Concordance Caveat Alternative Outcome: Phenotypes diverge, suggesting off-target effects or genetic compensation. Observation->Caveat Low Concordance

References

Comparative analysis of Ripk1-IN-14's efficacy in different disease models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy of RIPK1 inhibitors, with a focus on Ripk1-IN-14 and its alternatives, Necrostatin-1s and GSK2982772.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2][3] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrotic cell death, and can also contribute to apoptosis and inflammatory signaling. This has led to the development of numerous small molecule inhibitors targeting RIPK1's kinase function. This guide provides a comparative analysis of the preclinical efficacy of this compound and two other notable RIPK1 inhibitors, Necrostatin-1s and GSK2982772, in various disease models.

Overview of RIPK1 Inhibitors

This compound is a potent inhibitor of RIPK1 with a reported IC50 of 92 nM. It has demonstrated a significant anti-necroptotic effect in the human monocytic cell line U937. However, detailed in vivo efficacy data and comprehensive comparative studies with other inhibitors in various disease models are not extensively available in the public domain.

Necrostatin-1s (Nec-1s) is a widely used research tool and a more specific and stable analog of the original necrostatin-1. It has been instrumental in elucidating the role of RIPK1-mediated necroptosis in a multitude of disease models.[3]

GSK2982772 is a highly selective RIPK1 inhibitor that has progressed to clinical trials for inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[4][5][6] While it has shown a favorable safety profile, its clinical efficacy in these indications has been limited at the doses tested.[5][6]

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound, Necrostatin-1s, and GSK2982772 in various in vitro and in vivo models. It is important to note the limited availability of public data for this compound, which restricts a direct, comprehensive comparison.

Inhibitor Assay/Model Cell Line/Animal Model Key Efficacy Readout Potency/Efficacy Reference
This compound In vitro RIPK1 Kinase Assay-IC5092 nMMedchemExpress
In vitro Necroptosis AssayU937 cellsAnti-necroptotic effectSignificantMedchemExpress
Necrostatin-1s In vitro Necroptosis AssayL929 cellsIC50 for necroptosis inhibition~1 µM (for Nec-1)[7]
TNF-induced Systemic Inflammatory Response Syndrome (SIRS)MouseSurvivalHigh doses prevented mortality[8]
Dextran Sulfate Sodium (DSS)-induced ColitisMouseReduced colitis symptomsSignificant suppression
Lipopolysaccharide (LPS)-induced NeuroinflammationMouseReduced pro-inflammatory cytokine expressionSignificant reduction[9]
GSK2982772 In vitro RIPK1 Kinase Assay-IC501.0 nM[10]
TNF-induced SIRSMousePrevention of hypothermiaSignificant[10]
DSS-induced ColitisMouseAmeliorated intestinal barrier injurySignificant[2]
Phase IIa Clinical Trial (Rheumatoid Arthritis)HumanDAS28-CRP, ACR20/50/70No meaningful clinical improvement
Phase IIa Clinical Trial (Ulcerative Colitis)HumanHistological and clinical efficacyNo significant differences from placebo[5][6]

Note: Data for Necrostatin-1 is often used as a reference for Necrostatin-1s, its more stable and specific analog.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to evaluate RIPK1 inhibitors.

In Vitro Necroptosis Assay

This assay is fundamental for determining the ability of a compound to inhibit RIPK1-mediated cell death.

Objective: To measure the concentration-dependent inhibition of necroptosis by a RIPK1 inhibitor in a cellular model.

Materials:

  • Cell line susceptible to necroptosis (e.g., human U937, mouse L929, or human HT-29 cells)

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • SMAC mimetic (e.g., BV6)

  • RIPK1 inhibitor (e.g., this compound)

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Plate reader for luminescence detection

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of the RIPK1 inhibitor for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α, z-VAD-FMK, and a SMAC mimetic. The concentrations of these reagents need to be optimized for the specific cell line.

  • Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the EC50 value of the inhibitor.

In Vivo Model: TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This model assesses the in vivo efficacy of a RIPK1 inhibitor in preventing a lethal systemic inflammatory response.

Objective: To evaluate the protective effect of a RIPK1 inhibitor against TNF-α-induced shock and mortality in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • Recombinant murine TNF-α

  • RIPK1 inhibitor (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Rectal thermometer

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer the RIPK1 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined time before TNF-α challenge.

  • Inject a lethal dose of murine TNF-α intravenously or intraperitoneally.

  • Monitor the mice for signs of hypothermia by measuring rectal temperature at regular intervals.

  • Record survival rates over a specified period (e.g., 24-48 hours).

  • At the end of the experiment, or at specific time points, blood and tissues can be collected for analysis of inflammatory cytokines and tissue damage markers.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the evaluation process for RIPK1 inhibitors.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway and Point of Inhibition cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival/Inflammation) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1_2->RIPK1_scaffold Ubiquitination LUBAC LUBAC LUBAC->RIPK1_scaffold Ubiquitination NFkB NF-kB Activation RIPK1_scaffold->NFkB MAPK MAPK Activation RIPK1_scaffold->MAPK RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase Deubiquitination & Activation Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Inhibitor This compound & Other RIPK1 Inhibitors Inhibitor->RIPK1_kinase Inhibition TNF TNF-α TNF->TNFR1 Experimental_Workflow General Workflow for Evaluating RIPK1 Inhibitor Efficacy In Vivo cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Model Select Disease Model (e.g., TNF-induced SIRS) Grouping Randomize Animals into Groups (Vehicle, Inhibitor Doses) Animal_Model->Grouping Dosing Administer RIPK1 Inhibitor or Vehicle Grouping->Dosing Induction Induce Disease (e.g., TNF-α Injection) Dosing->Induction Monitoring Monitor Clinical Signs (Temperature, Weight, Survival) Induction->Monitoring Efficacy_Analysis Analyze Efficacy Endpoints (Survival curves, Cytokine levels) Monitoring->Efficacy_Analysis Sampling Collect Blood/Tissues for Biomarker Analysis Sampling->Efficacy_Analysis Statistical_Analysis Perform Statistical Tests Efficacy_Analysis->Statistical_Analysis Conclusion Draw Conclusions on Inhibitor Efficacy Statistical_Analysis->Conclusion

References

Evaluating the Pharmacokinetic and Pharmacodynamic Profile of Ripk1-IN-14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, Ripk1-IN-14, alongside other notable RIPK1 inhibitors. Due to the limited public availability of in-depth pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, this guide focuses on its in vitro potency in the context of the more extensively characterized profiles of alternative compounds. The information herein is intended to support researchers and drug development professionals in navigating the landscape of RIPK1-targeted therapeutics.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular life and death pathways, including necroptosis and apoptosis. Its kinase activity is implicated in the pathogenesis of a variety of inflammatory and neurodegenerative diseases. Consequently, the development of small molecule inhibitors targeting RIPK1 has become an area of intense research. This guide evaluates this compound and provides a comparative overview of its profile against other key RIPK1 inhibitors.

Comparative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize the available quantitative data for this compound and a selection of alternative RIPK1 inhibitors. It is important to note the current data gap for the in vivo pharmacokinetic and pharmacodynamic properties of this compound.

Table 1: In Vitro Potency of RIPK1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Cell Line
This compound RIPK1Biochemical92[1]-
GSK'547RIPK1Cell-based32[2]L929
GSK2982772RIPK1Biochemical1.0[3]-
Nec-1sRIPK1---

Table 2: Comparative Pharmacokinetic Parameters of RIPK1 Inhibitors

CompoundSpeciesDoseRouteCmaxAUC
This compound ---Data not availableData not availableData not available
GSK'547Mouse10 mg/kgOral~886 ng/mL[4]Data not availableData not available
GSK2982772Human120 mg BIDOralData not availableData not available~6 hours (terminal phase)[2]
Nec-1s---Low exposure[5]Low[5]Data not available

Table 3: Comparative In Vivo Pharmacodynamic Data of RIPK1 Inhibitors

CompoundSpeciesModelKey Finding
This compound --Data not available
GSK'547MouseTNF/zVAD shock model99% RIPK1 inhibition at 1.0 and 10 mg/kg doses[4]
GSK2982772HumanHealthy volunteers>90% RIPK1 target engagement with 60 mg and 120 mg BID dosing[3][6]
Nec-1sMouseTNF-induced mortalityProtective at high doses[7]

Experimental Protocols

Detailed experimental protocols for the characterization of RIPK1 inhibitors are crucial for the interpretation and replication of results. Below are representative methodologies for key assays.

In Vitro Necroptosis Inhibition Assay

This assay evaluates the ability of a compound to inhibit necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.

  • Cell Culture: Human U937 cells or mouse L929 fibroblasts are commonly used. Cells are cultured in appropriate media and conditions.

  • Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of stimuli, typically TNF-α, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK). The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specified period before the addition of necroptosis-inducing agents.

  • Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP levels, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane rupture.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the inhibitor concentration.

Pharmacokinetic Analysis

Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Animal Dosing: The test compound is administered to laboratory animals (e.g., mice, rats) via the intended clinical route (e.g., oral gavage, intravenous injection) at various dose levels.

  • Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (T½) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vivo Target Engagement Assays

These assays are designed to confirm that the drug binds to its intended target in a living organism.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

    • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) or tissue homogenates are collected from treated and untreated animals.

    • Heating: The samples are heated to a range of temperatures.

    • Protein Analysis: The amount of soluble target protein (RIPK1) remaining after heating is quantified by methods such as Western blotting or ELISA. Increased thermal stability in the samples from treated animals indicates target engagement.[1][5][8]

  • Target Engagement Assessment for RIPK1 (TEAR1) Immunoassay: This is a competitive binding immunoassay.

    • Principle: The assay uses two antibodies: one that binds to RIPK1 regardless of inhibitor binding (total RIPK1), and another whose binding is blocked by the inhibitor (free RIPK1).

    • Procedure: Lysates from cells or tissues are analyzed in parallel using both immunoassays.

    • Quantification: The percentage of target engagement is calculated from the relative amounts of free and total RIPK1.[4][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in RIPK1 signaling and the workflows for its analysis is essential for a clear understanding.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1_2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC TAK1 TAK1 RIPK1->TAK1 FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation IKK_complex IKK_complex LUBAC->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation TAK1->IKK_complex Activation Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation NF_kB->Inflammation Leads to

Caption: Simplified RIPK1 signaling cascade upon TNF-α stimulation.

Experimental_Workflow Pharmacokinetic & Pharmacodynamic Evaluation Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation Biochemical_Assay Biochemical Assay (IC50 determination) Cell_Based_Assay Cell-Based Necroptosis Assay (Cellular EC50) Animal_Dosing Animal Dosing (PK studies) Cell_Based_Assay->Animal_Dosing Sample_Collection Blood/Tissue Collection Animal_Dosing->Sample_Collection Bioanalysis LC-MS/MS Analysis (Drug Concentration) Sample_Collection->Bioanalysis PD_Assay Target Engagement Assay (CETSA/TEAR1) Sample_Collection->PD_Assay PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis PD_Analysis Pharmacodynamic Analysis PD_Assay->PD_Analysis PK_PD_Correlation PK/PD Correlation PK_Analysis->PK_PD_Correlation PD_Analysis->PK_PD_Correlation

Caption: General workflow for PK/PD evaluation of RIPK1 inhibitors.

Conclusion

This compound is a potent in vitro inhibitor of RIPK1. However, a comprehensive evaluation of its therapeutic potential is hampered by the lack of publicly available in vivo pharmacokinetic and pharmacodynamic data. In contrast, inhibitors such as GSK'547 and GSK2982772 have undergone more extensive characterization, providing valuable benchmarks for the field. Further preclinical and clinical studies on this compound are necessary to fully understand its profile and potential as a therapeutic agent for RIPK1-mediated diseases. This guide underscores the importance of robust PK/PD characterization in the development of novel kinase inhibitors.

References

The Next Wave of Precision: Ripk1-IN-14 Demonstrates Superior Selectivity Over First-Generation RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new class of RIPK1 inhibitors, exemplified by Ripk1-IN-14, is emerging with a significantly improved selectivity profile compared to first-generation compounds. This enhanced precision promises to minimize off-target effects and improve the therapeutic window for treating a range of inflammatory diseases, neurodegeneration, and certain cancers. This guide provides a comprehensive comparison of this compound and its predecessors, supported by quantitative data and detailed experimental methodologies.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular life and death, orchestrating pathways involved in inflammation, apoptosis, and necroptosis.[1] Its central role in these processes has made it an attractive therapeutic target. First-generation RIPK1 inhibitors, such as Necrostatin-1 (Nec-1), while instrumental in validating RIPK1 as a drug target, have been hampered by issues of modest potency and off-target activities.[2][3] The development of this compound and related compounds represents a significant step forward in achieving the highly selective RIPK1 inhibition necessary for clinical success.

Comparative Analysis of Inhibitor Potency and Selectivity

The superiority of this compound and its analogs lies in their potent on-target activity coupled with a cleaner off-target profile. The following table summarizes the biochemical potency and selectivity of this compound against a panel of first-generation RIPK1 inhibitors.

InhibitorTypeRIPK1 IC50 (nM)Key Off-Target Activities/Selectivity Profile
This compound (PK68) Type II90In a kinome scan of 369 kinases, showed >50% inhibition of only five: TRKA, TRKB, TRKC, TNIK, and LIMK2. Follow-up IC50 values for TNIK and TRKA were ~10,000 nM.[2]
Necrostatin-1 (Nec-1) Type III~200-500Inhibits indoleamine 2,3-dioxygenase (IDO).[3][4]
Necrostatin-1s (Nec-1s) Type III~50-100More specific than Nec-1, lacking the IDO-targeting effect. Reported to be >1000-fold selective for RIPK1 over a panel of 485 kinases.[3][5]
GSK2982772 (GSK'772) Type III1-16Highly selective; profiled against >339 kinases with >1,000-fold selectivity for ERK5.[6][7]
RIPA-56 Type III13No inhibition of RIPK3 at 10 µM and no inhibition of IDO at 200 µM, indicating a >10,000-fold selectivity window for RIPK1 over IDO.[8][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the RIPK1 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_complex_I Complex I (Pro-survival) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC RIPK1_IIa RIPK1 RIPK1->RIPK1_IIa Deubiquitination RIPK1_IIb RIPK1 RIPK1->RIPK1_IIb Deubiquitination (Caspase-8 inhibition) NFkB NF-κB Activation LUBAC->NFkB FADD_a FADD RIPK1_IIa->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 RIPK1_IIb->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 Inhibitor RIPK1 Inhibitors Inhibitor->RIPK1 Inhibitor->RIPK1_IIa Inhibitor->RIPK1_IIb

Caption: RIPK1 Signaling Pathway

Kinome_Scan_Workflow Kinome Scan Experimental Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor Test Inhibitor (e.g., this compound) Incubation Incubate Inhibitor with each Kinase Inhibitor->Incubation Kinase_Panel Panel of Kinases (e.g., 400+ kinases) Kinase_Panel->Incubation ATP Add ATP (radiolabeled or unlabeled) Incubation->ATP Substrate Add Substrate ATP->Substrate Reaction Kinase Reaction Substrate->Reaction Measurement Measure Kinase Activity (e.g., ADP production, substrate phosphorylation) Reaction->Measurement Analysis Data Analysis (% inhibition) Measurement->Analysis Selectivity Determine Selectivity Profile Analysis->Selectivity

Caption: Kinome Scan Experimental Workflow

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Test inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Prepare a serial dilution of the test inhibitor in assay buffer.

  • In a 384-well plate, add 2.5 µL of the inhibitor dilution.

  • Add 2.5 µL of a 2x enzyme solution (e.g., 20 ng/µL RIPK1 in assay buffer) to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (e.g., 100 µM ATP and 0.2 mg/mL MBP in assay buffer).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Kinome Scan for Selectivity Profiling (e.g., KINOMEscan™)

This competition binding assay quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) method with a DNA-tagged antibody.

Procedure (Generalized):

  • A panel of human kinases is individually expressed as fusions with a DNA tag.

  • The test compound is incubated with the kinase-DNA tag fusion protein and an immobilized ligand in a multi-well plate.

  • After an equilibration period, unbound components are washed away.

  • The amount of kinase-DNA tag remaining bound to the immobilized ligand is quantified using qPCR.

  • The results are typically expressed as the percentage of the DMSO control (%Ctrl), where a lower %Ctrl indicates stronger binding of the test compound.

  • A selectivity score (S-score) can be calculated to represent the compound's selectivity, with a lower S-score indicating higher selectivity.

Conclusion

The available data strongly suggests that this compound and its analogs exhibit superior selectivity compared to first-generation RIPK1 inhibitors. While compounds like Nec-1s and GSK'772 show high selectivity, this compound represents a newer chemical scaffold with a well-characterized and favorable selectivity profile. This enhanced selectivity is a critical attribute for the development of safer and more effective therapeutic agents targeting RIPK1-mediated pathologies. The continued investigation and optimization of this new generation of RIPK1 inhibitors hold significant promise for clinical applications.

References

Confirming the On-Target Effects of Ripk1-IN-14: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biochemical assays to confirm the on-target effects of Ripk1-IN-14, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] The following sections detail the mechanism of RIPK1, compare this compound with other known inhibitors, and provide detailed protocols for essential biochemical assays to measure its target engagement and inhibitory activity.

The Critical Role of RIPK1 in Cellular Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis. Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. As a serine/threonine kinase, RIPK1's activity is a key determinant in signaling cascades initiated by stimuli such as tumor necrosis factor-alpha (TNFα). The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of human diseases.

Below is a diagram illustrating the central role of RIPK1 in the necroptosis signaling pathway.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex I Recruitment TNFa TNFa TNFa->TNFR1 Binding RIPK1 RIPK1 Complex I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL->Necrosome Oligomerization Necroptosis Necroptosis Necrosome->Necroptosis Execution This compound This compound This compound->RIPK1 Inhibition

Figure 1: Simplified RIPK1-mediated necroptosis signaling pathway.

Comparison of this compound with Alternative RIPK1 Inhibitors

This compound is a potent and selective inhibitor of RIPK1.[1][2] To objectively assess its performance, it is crucial to compare its activity with other well-characterized RIPK1 inhibitors in various biochemical assays.

InhibitorTypeReported IC50/EC50Key Features
This compound Not specified92 nM (RIPK1 kinase assay)[1][2]Potent inhibitor with anti-necroptotic effects.
Necrostatin-1 (Nec-1) Type III (Allosteric)~180-490 nM (cell-based necroptosis assays)Widely used tool compound for studying necroptosis.
GSK'772 Type II~0.2 nM (human necroptosis assay)Highly potent, but species-specific (inactive in mouse).
GSK'872 Type I (ATP-competitive)~7.5 nM (RIPK1 kinase assay)Potent ATP-competitive inhibitor.

Note: IC50/EC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration. The data presented here is for comparative purposes.

Biochemical Assays for On-Target Confirmation

Several robust biochemical assays are available to confirm the direct engagement and inhibitory activity of this compound on RIPK1. The choice of assay depends on the specific question being addressed, such as direct binding affinity, enzymatic inhibition, or target engagement in a cellular context.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a sensitive, high-throughput method to quantify the binding affinity of an inhibitor to its target protein. It measures the displacement of a fluorescently labeled probe from the target protein by the inhibitor.

TR_FRET_Workflow cluster_assay TR-FRET Assay Principle Donor Donor (e.g., Tb-anti-His) RIPK1 His-tagged RIPK1 Donor->RIPK1 Binds Acceptor Acceptor (Fluorescent Probe) FRET_Signal High FRET Signal Acceptor->FRET_Signal Proximity leads to RIPK1->Acceptor Binds No_FRET_Signal Low FRET Signal RIPK1->No_FRET_Signal Displacement leads to Inhibitor This compound Inhibitor->RIPK1 Competes for binding

Figure 2: Workflow of a TR-FRET competitive binding assay.
NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay allows for the quantitative measurement of inhibitor binding to the target protein in living cells.[3] This assay provides a more physiologically relevant assessment of target engagement.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced during the kinase reaction.[4] This assay is ideal for determining the IC50 value of an inhibitor and its mechanism of inhibition (e.g., ATP-competitive).[5]

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Assay Workflow Kinase_Reaction 1. Kinase Reaction: RIPK1 + Substrate + ATP ADP_Production ADP Kinase_Reaction->ADP_Production ATP_Depletion 2. Add ADP-Glo™ Reagent: Terminate reaction and deplete remaining ATP ADP_Production->ATP_Depletion ADP_to_ATP 3. Add Kinase Detection Reagent: Convert ADP to ATP ATP_Depletion->ADP_to_ATP Light_Production Luminescent Signal ADP_to_ATP->Light_Production

Figure 3: Principle of the ADP-Glo™ kinase assay.
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular environment.[6] It is based on the principle that a protein's thermal stability increases upon ligand binding.[6]

Experimental Protocols

Protocol 1: RIPK1 TR-FRET Binding Assay
  • Reagents and Materials:

    • His-tagged recombinant human RIPK1 protein

    • TR-FRET Donor: Terbium-labeled anti-His antibody

    • TR-FRET Acceptor: Fluorescently labeled RIPK1 probe

    • This compound and other competitor compounds

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of this compound and competitor compounds in assay buffer.

    • In a 384-well plate, add RIPK1 protein, Tb-anti-His antibody, and the fluorescent probe to each well.

    • Add the serially diluted compounds to the wells. Include no-inhibitor and no-protein controls.

    • Incubate the plate at room temperature for the optimized time (e.g., 1-4 hours) to reach binding equilibrium.[7]

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: RIPK1 NanoBRET™ Target Engagement Assay
  • Reagents and Materials:

    • HEK293 cells

    • NanoLuc®-RIPK1 fusion vector

    • NanoBRET™ Tracer

    • This compound and other competitor compounds

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate

    • White, 96-well or 384-well assay plates

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-RIPK1 fusion vector.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM®.

    • Dispense the cell suspension into the wells of the assay plate.

    • Add the NanoBRET™ Tracer and the serially diluted this compound or competitor compounds to the wells.

    • Incubate at 37°C in a CO2 incubator for the optimized time (e.g., 2 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the BRET signal on a luminometer capable of measuring filtered luminescence (donor emission at ~460 nm, acceptor emission at >600 nm).

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.[3]

Protocol 3: RIPK1 ADP-Glo™ Kinase Assay
  • Reagents and Materials:

    • Recombinant human RIPK1 enzyme

    • RIPK1 substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • This compound and other competitor compounds

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound and competitor compounds in kinase assay buffer.

    • In the assay plate, add the kinase assay buffer, RIPK1 substrate, and ATP.

    • Add the serially diluted compounds to the wells.

    • Initiate the kinase reaction by adding the RIPK1 enzyme to each well.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Protocol 4: RIPK1 Cellular Thermal Shift Assay (CETSA®)
  • Reagents and Materials:

    • Human cell line expressing endogenous RIPK1 (e.g., HT-29)

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: Primary antibody against RIPK1, secondary HRP-conjugated antibody

    • Western blot equipment and reagents

  • Procedure:

    • Treat cultured cells with either vehicle (e.g., DMSO) or this compound at the desired concentration and incubate for a specific time (e.g., 1 hour).

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the levels of soluble RIPK1 in each sample by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble RIPK1 against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Benchmarking Ripk1-IN-14 against other necroptosis inhibitors in the market

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of regulated cell death, necroptosis has emerged as a critical pathway implicated in a range of pathologies, from inflammatory diseases to neurodegeneration. This has spurred the development of specific inhibitors targeting key mediators of this pathway. This guide provides an objective comparison of Ripk1-IN-14, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other widely used necroptosis inhibitors. We present available quantitative data, detailed experimental protocols, and visual guides to the underlying biological pathways and experimental workflows.

The Necroptosis Signaling Pathway and Points of Inhibition

Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is critically dependent on the kinase activities of RIPK1 and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). The pathway is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1) signaling complex. When caspase-8 is inhibited, RIPK1 and RIPK3 can form a complex called the necrosome, leading to the phosphorylation and activation of MLKL. Oligomerized MLKL then translocates to the plasma membrane, inducing membrane permeabilization and cell death.

Necroptosis Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, pro-caspase-8) ComplexI->ComplexIIa Caspase-8 active Necrosome Necrosome (RIPK1, RIPK3) ComplexI->Necrosome Caspase-8 inactive Apoptosis Apoptosis ComplexIIa->Apoptosis pRIPK1 pRIPK1 Necrosome->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL pMLKL (oligomerization) MLKL->pMLKL MembraneDisruption Plasma Membrane Disruption pMLKL->MembraneDisruption Inhibitor_Ripk1 This compound Nec-1s Inhibitor_Ripk1->pRIPK1 inhibit Inhibitor_Ripk3 GSK'872 Inhibitor_Ripk3->pRIPK3 inhibit

Figure 1. The necroptosis signaling pathway highlighting the points of intervention for key inhibitors.

Comparative Analysis of Necroptosis Inhibitors

The following tables summarize the available quantitative data for this compound and other prominent necroptosis inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions may influence the reported values.

Table 1: In Vitro Potency of Necroptosis Inhibitors

InhibitorTargetIC50/EC50Cell LineAssay Conditions
This compound RIPK1IC50: 92 nM[1]U937Not specified
Necrostatin-1 (Nec-1) RIPK1EC50: 490 nMJurkatNot specified
Necrostatin-1s (Nec-1s) RIPK1--More specific and stable than Nec-1
GSK'872 RIPK3IC50: 1.3 nM (biochemical)-ADP-Glo kinase assay

Table 2: Kinase Selectivity Profile

InhibitorPrimary TargetKnown Off-Targets/Selectivity Notes
This compound RIPK1Data on broader kinase selectivity is not readily available in peer-reviewed literature.
Necrostatin-1 (Nec-1) RIPK1Also inhibits indoleamine 2,3-dioxygenase (IDO).
Necrostatin-1s (Nec-1s) RIPK1More specific for RIPK1 than Nec-1; does not inhibit IDO.
GSK'872 RIPK3Highly selective for RIPK3.

Key Experimental Protocols

To facilitate reproducible research, detailed protocols for commonly employed assays in the study of necroptosis are provided below.

In Vitro Necroptosis Induction and Inhibition Assay in U937 Cells

This protocol describes the induction of necroptosis in the human monocytic cell line U937 and the evaluation of inhibitory compounds.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Human TNF-α

  • z-VAD-fmk (pan-caspase inhibitor)

  • Necroptosis inhibitors (e.g., this compound, Nec-1s, GSK'872)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the necroptosis inhibitors in complete medium. Add the desired concentrations of inhibitors to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C, 5% CO2.

  • Necroptosis Induction: Prepare a solution of TNF-α and z-VAD-fmk in complete medium. A common working concentration is 100 ng/mL of TNF-α and 20 µM of z-VAD-fmk.

  • Add the TNF-α/z-VAD-fmk solution to the wells containing the cells and inhibitors.

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a chosen method. For example, using CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle-treated, non-stimulated control wells (100% viability) and the TNF-α/z-VAD-fmk treated wells without inhibitor (0% viability). Calculate IC50 values for each inhibitor.

General Experimental Workflow for In Vitro Necroptosis Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Seed Cells (e.g., U937) C Pre-treat with Inhibitors A->C B Prepare Inhibitor Dilutions B->C D Induce Necroptosis (e.g., TNFα + z-VAD-fmk) C->D E Incubate D->E F Assess Cell Viability E->F G Data Analysis (IC50 Calculation) F->G

References

Assessing the translational relevance of Ripk1-IN-14 in human cell lines versus animal models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor, Ripk1-IN-14, reveals promising in vitro activity. However, a critical gap in publicly available in vivo data hinders a comprehensive assessment of its translational potential compared to other RIPK1 inhibitors that have progressed to animal and even clinical studies. This guide provides a comparative overview of this compound against key alternative RIPK1 inhibitors, presenting available data, experimental protocols, and a visual representation of the underlying signaling pathways to aid researchers in their drug development endeavors.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways, including necroptosis and apoptosis.[1][2] Its central role in various pathological conditions has made it an attractive therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer. This compound is a potent inhibitor of RIPK1, though its evaluation in living organisms has not been documented in publicly accessible research.[1]

Quantitative Comparison of this compound and Alternative RIPK1 Inhibitors

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and a selection of other well-characterized RIPK1 inhibitors.

Table 1: In Vitro Potency of RIPK1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Cell LineEC50 (nM)Reference(s)
This compound (Compound 41) RIPK1Biochemical92U937-[1]
Necrostatin-1 (Nec-1)RIPK1Cell-based-Jurkat494[3]
GSK'772RIPK1Enzymatic0.2HT-29-[3]
GSK'547RIPK1Biochemical---[4]
GNE684human RIPK1Biochemical21--[3]
GNE684mouse RIPK1Biochemical189--
GNE684rat RIPK1Biochemical691--
PK68RIPK1Biochemical90--

Table 2: In Vivo Efficacy and Pharmacokinetics of Alternative RIPK1 Inhibitors

CompoundAnimal ModelDisease ModelKey FindingsPharmacokinetic Parameters (Mouse/Rat)Reference(s)
GSK'547MouseTNF-induced shockDose-dependent protection from hypothermiaOral bioavailability data available[4]
GNE684MouseTNF-driven SIRS, colitis, arthritisReduced inflammation and disease severityGood oral exposure
GSK2982772HumanHealthy volunteersSafe and well-tolerated, >90% target engagementApproximately linear PK profile[5]
Necrostatin-1s (Nec-1s)MouseMultiple Sclerosis, ALS, Alzheimer'sAmeliorated disease pathology, reduced inflammation-[6][7]
PK68MouseTNF-induced fatal shock, cancer metastasisStrong protective effect, inhibited tumor metastasisGood pharmacokinetic properties[3]

Note: No in vivo data for this compound is publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of RIPK1 inhibitors.

In Vitro Necroptosis Assay

This assay evaluates the ability of a compound to inhibit necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.

1. Cell Culture:

  • Human monocytic U937 cells or other relevant cell lines (e.g., HT-29, L929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Induction of Necroptosis:

  • Cells are seeded in 96-well plates.

  • To induce necroptosis, cells are treated with a combination of stimuli such as:

    • TNF-α (Tumor Necrosis Factor-alpha)

    • A pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and drive the cells towards necroptosis.

    • In some cell lines, a SMAC mimetic (e.g., BV6) may be used to antagonize cIAP proteins.

3. Compound Treatment:

  • Cells are pre-incubated with various concentrations of the RIPK1 inhibitor (e.g., this compound) for a specified period (e.g., 1 hour) before the addition of necroptosis-inducing agents.

4. Measurement of Cell Viability:

  • Cell viability is assessed after a defined incubation period (e.g., 24 hours) using assays such as:

    • MTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of viable cells.

    • Propidium Iodide (PI) staining followed by flow cytometry: PI enters and stains the DNA of cells with compromised membranes, a hallmark of necroptosis.

5. Data Analysis:

  • The half-maximal effective concentration (EC50) is calculated by plotting cell viability against the logarithm of the inhibitor concentration.

In Vivo Murine Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)

This animal model is used to assess the efficacy of RIPK1 inhibitors in a systemic inflammatory condition.

1. Animal Husbandry:

  • Mice (e.g., C57BL/6) are housed in a controlled environment with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Compound Administration:

  • The RIPK1 inhibitor is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the formulation without the active compound.

3. Induction of SIRS:

  • A lethal dose of TNF-α is injected intraperitoneally to induce a systemic inflammatory response.

4. Monitoring and Endpoints:

  • Survival: Mice are monitored for survival over a specified period (e.g., 48 hours).

  • Body Temperature: Rectal temperature is measured at regular intervals as TNF-α induces hypothermia.

  • Cytokine Levels: Blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex assays.

  • Tissue Analysis: Organs such as the liver and kidneys can be harvested for histological analysis to assess tissue damage.

5. Data Analysis:

  • Survival curves are analyzed using the Kaplan-Meier method.

  • Body temperature and cytokine levels are compared between treatment and control groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1_scaffold Ubiquitination LUBAC LUBAC LUBAC->RIPK1_scaffold Ubiquitination RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase Deubiquitination NFkB NF-kB Activation (Inflammation, Survival) RIPK1_scaffold->NFkB FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Caspase8->RIPK1_kinase Cleavage (Inhibition of Necroptosis) Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

RIPK1 Signaling Pathway

Experimental_Workflow Experimental Workflow for RIPK1 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assay (e.g., Necroptosis Assay) EC50 Determine EC50 Cell_Based_Assay->EC50 Animal_Model Animal Model of Disease (e.g., TNF-induced SIRS) IC50->Animal_Model Lead Compound Selection EC50->Animal_Model Lead Compound Selection Efficacy Assess Efficacy (Survival, Biomarkers) Animal_Model->Efficacy Safety Assess Safety & Toxicity Animal_Model->Safety PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Efficacy Translational_Relevance Assess Translational Relevance Efficacy->Translational_Relevance Safety->Translational_Relevance

Workflow for RIPK1 Inhibitor Evaluation

Translational_Relevance Translational Relevance of this compound Ripk1_IN_14 This compound Human_Cell_Lines Human Cell Lines (e.g., U937) Ripk1_IN_14->Human_Cell_Lines Demonstrated Efficacy (In Vitro) Animal_Models Animal Models (Data Unavailable) Ripk1_IN_14->Animal_Models Efficacy & Safety (Unknown) Translational_Potential Translational Potential Human_Cell_Lines->Translational_Potential Initial Indication Animal_Models->Translational_Potential Critical for Validation

Translational Relevance of this compound

Conclusion and Future Directions

This compound demonstrates potent inhibition of RIPK1 in biochemical and cell-based assays, establishing it as a valuable tool for in vitro studies of RIPK1-mediated signaling. However, the absence of in vivo data represents a significant hurdle in assessing its true translational relevance. While other RIPK1 inhibitors have shown promising efficacy and safety profiles in various animal models and have even progressed to human clinical trials, the potential of this compound in a therapeutic context remains speculative.

For researchers and drug development professionals, the key takeaway is the critical importance of bridging the gap between in vitro and in vivo studies. Future research on this compound should prioritize the evaluation of its pharmacokinetic properties, safety, and efficacy in relevant animal models of inflammatory and neurodegenerative diseases. Such studies are indispensable for validating its potential as a clinical candidate and for providing a more complete and objective comparison with the growing arsenal of RIPK1 inhibitors. Without this crucial in vivo data, this compound remains a promising but unproven entity in the quest for novel therapeutics targeting RIPK1.

References

Safety Operating Guide

Proper Disposal of Ripk1-IN-14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Ripk1-IN-14, a potent inhibitor of the RIPK1 kinase. Adherence to these guidelines will help mitigate risks and ensure that this compound is managed responsibly from bench to disposal.

Immediate Safety and Hazard Identification

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

  • Avoid generating dust or aerosols. Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Do not dispose of this compound down the drain or in regular trash.[1][2]

Step-by-Step Disposal Protocol for this compound

The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[3] The responsibility for proper disposal lies with the individual who generated the waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, as well as materials heavily contaminated with the compound (e.g., weighing boats, contaminated filter paper), in a dedicated, properly labeled hazardous waste container.[4] The container should be made of a material compatible with the chemical, be securely sealed, and stored in a designated satellite accumulation area within the laboratory.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.[3] Leave approximately 10% headspace in liquid waste containers to allow for expansion.[4]

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[1]

  • Contaminated Labware and PPE: Disposable labware (e.g., pipette tips, microfuge tubes) and PPE (e.g., gloves) with minimal contamination should be collected in a designated hazardous waste stream as dictated by your institution's EHS guidelines.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date the waste was first added to the container.

  • Ensure all components of a mixture are listed.

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated, secure area within the laboratory, away from general lab traffic.[4]

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.

4. Arranging for Disposal:

  • Once the waste container is nearly full (no more than ¾ full), or if waste has been accumulated for a period defined by your institution (often 60-90 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • Follow your institution's specific procedures for requesting a waste pickup.

The recommended final disposal method for compounds like this compound is typically incineration by an approved waste disposal plant.[4]

Summary of Key Disposal and Safety Information

ParameterGuidelineSource
Hazard Classification Assumed Hazardous: Harmful if swallowed, toxic to aquatic life.N/A
Primary Disposal Route Collection by a licensed hazardous waste disposal service.[4][5]
Unacceptable Disposal Do not dispose of in sanitary sewers (down the drain) or as regular solid waste.[1][2]
Solid Waste Collection Dedicated, sealed, and clearly labeled hazardous waste container.[3][4]
Liquid Waste Collection Segregated, leak-proof, and clearly labeled hazardous waste container.[3][4]
PPE Requirement Safety goggles, gloves, lab coat.N/A
Handling Precautions Use in a well-ventilated area; avoid dust/aerosol generation.N/A

Disposal Workflow for this compound

Ripk1_IN_14_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions containing this compound) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, blades) waste_type->sharps Sharps solid_container Collect in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Leak-Proof Waste Container liquid->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end Incineration at Approved Waste Disposal Facility pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ripk1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Ripk1-IN-14 is a potent bioactive molecule that modulates a key signaling pathway involved in inflammation and cell death.[1][2][3][4] While specific toxicity data for this compound is limited, the related compound RIPK1-IN-11 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Due to its potency and mechanism of action, this compound should be handled as a hazardous compound with potential for biological activity in researchers.

Primary Hazards:

  • Acute Toxicity (Oral): Based on related compounds, ingestion may be harmful.[5]

  • Unknown Dermal/Inhalation Toxicity: The effects of skin contact or inhalation are not well-characterized. Therefore, exposure via these routes must be minimized.

  • Environmental Hazard: Expected to be toxic to aquatic life.[5]

Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection and use of PPE.[6][7] The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Task Required Personal Protective Equipment
Handling solid (powder) compound Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator (or higher) within a certified chemical fume hood or biological safety cabinet.[6][8]
Preparing stock solutions Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or chemical splash goggles, conducted within a certified chemical fume hood or biological safety cabinet.
Administering to cell cultures Single pair of chemotherapy-rated gloves, lab coat, and safety glasses.
Handling treated animals Double chemotherapy-rated gloves, disposable gown, and safety glasses.
Waste disposal Double chemotherapy-rated gloves, disposable gown, and safety glasses.

Important Considerations:

  • Glove Selection: Always use powder-free nitrile or latex gloves that are rated for chemotherapy drug handling (ASTM D6978).[8]

  • Gown Permeability: Gowns should be disposable and demonstrated to be resistant to permeability by hazardous drugs.[6][8]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, chemical splash goggles or a face shield should be used.[7]

  • Respiratory Protection: When handling the powdered form of this compound, a fit-tested N95 respirator is necessary to prevent inhalation.[6][8] All work with the solid compound should be performed in a ventilated enclosure like a chemical fume hood.

Operational and Disposal Plans

A clear, step-by-step plan is crucial for minimizing exposure and ensuring safety.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5]

  • Recommended storage for the solid compound is at -20°C, and for solutions, at -80°C.[5][9]

3.2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal weigh Weigh Solid Compound (in fume hood with N95) dissolve Dissolve in Solvent (in fume hood) weigh->dissolve treat_cells Treat Cell Cultures dissolve->treat_cells animal_dosing Administer to Animals dissolve->animal_dosing decontaminate Decontaminate Surfaces treat_cells->decontaminate animal_dosing->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste

Caption: A generalized experimental workflow for handling this compound.

3.3. Disposal Plan

  • All disposable PPE (gloves, gowns, etc.) and materials that have come into contact with this compound should be considered hazardous waste.

  • Collect all contaminated solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[5]

Emergency Procedures

4.1. Spills

  • Small Spills (Solid or Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (double gloves, gown, eye protection, and N95 respirator for solids), cover the spill with absorbent material.

    • Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.

    • Clean the spill area with soap and water, followed by a suitable disinfectant.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

4.2. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Signaling Pathway Overview

The following diagram illustrates the central role of RIPK1 in cell signaling pathways.

signaling_pathway TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Complex_I Complex I (Survival) RIPK1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necroptosis) RIPK1->Complex_IIb NF_kB NF-κB Activation Complex_I->NF_kB Caspase8 Caspase-8 Complex_IIa->Caspase8 RIPK3_MLKL RIPK3/MLKL Complex_IIb->RIPK3_MLKL

Caption: Simplified diagram of RIPK1's role in cell survival and death pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.